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  • Product: 5-Ethyl-4-propyl-thiazol-2-ylamine
  • CAS: 30709-63-8

Core Science & Biosynthesis

Foundational

Chemical Structure Properties and Synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Technical Guide

Executive Overview 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted, specialized derivative of the 2-aminothiazole class[1]. In medicinal chemistry and drug development, the 2-aminothiazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted, specialized derivative of the 2-aminothiazole class[1]. In medicinal chemistry and drug development, the 2-aminothiazole scaffold is widely recognized as a "privileged structure," frequently serving as the core pharmacophore in potent antibacterial, antifungal, and anticancer agents[2].

The specific addition of a 4-propyl and a 5-ethyl group to the thiazole ring significantly modulates the physicochemical profile of the molecule[1]. These hydrophobic alkyl chains increase the steric bulk and overall lipophilicity of the compound, distinguishing it from simpler thiazole derivatives and heavily influencing its metabolic stability and interaction with hydrophobic pockets in biological targets[1].

Structural & Physicochemical Profiling

The compound features a foundational 1,3-thiazole core with an exocyclic amine at the C2 position, a propyl group at the C4 position, and an ethyl group at the C5 position[1].

Causality of Structure on Function: The 2-amino group acts as both a robust hydrogen bond donor and acceptor. In drug design, this moiety is critical for anchoring the molecule within target protein binding sites (such as the hinge region of kinases). Conversely, the hydrophobic 4-propyl and 5-ethyl chains increase the overall partition coefficient (LogP). This structural duality enhances lipid membrane permeability while providing the steric hindrance necessary to dictate receptor selectivity and prevent off-target binding[1].

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 5-ethyl-4-propyl-1,3-thiazol-2-amine[1]
CAS Registry Number 30709-63-8[1]
Molecular Formula C8H14N2S[1]
Molecular Weight 170.28 g/mol [1]
Core Scaffold 2-Aminothiazole[1]
Precursor Ketone 3-Bromoheptan-4-one (CAS: 42330-10-9)[3]
Precursor Formula C7H13BrO[3]
Precursor MW 193.08 g/mol [4]

Retrosynthetic Analysis & Mechanistic Pathway

The most robust, classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis [2]. This highly efficient reaction involves the condensation of an α-haloketone with thiourea[2].

To achieve the exact 4-propyl and 5-ethyl substitution pattern, the specific α-haloketone precursor required is 3-bromoheptan-4-one [3]. The regiochemistry of the Hantzsch synthesis dictates that the ketone carbon becomes C4 of the thiazole (bearing the propyl group), and the α-halo carbon becomes C5 (bearing the ethyl group).

Mechanistic Steps:

  • S-Alkylation: The reaction initiates via a nucleophilic attack by the highly polarizable sulfur atom of thiourea onto the α-carbon (C3) of 3-bromoheptan-4-one, displacing the bromide leaving group to form a thioimidate intermediate[2][5].

  • Cyclization: The intermediate undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon (C4), forming a hemiaminal intermediate[5].

  • Dehydration & Aromatization: The hemiaminal intermediate eliminates a water molecule, driving the aromatization of the ring to yield the thermodynamically stable 5-ethyl-4-propyl-thiazol-2-ylamine system[2][5].

G A 3-Bromoheptan-4-one + Thiourea B S-Alkylation (Thioimidate) A->B EtOH / Reflux C Cyclization (Hemiaminal) B->C Nucleophilic Attack D Dehydration (-H2O) C->D Proton Transfer E 5-Ethyl-4-propyl- thiazol-2-ylamine D->E Aromatization

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 5-ethyl-4-propyl-thiazol-2-ylamine.

Validated Synthesis Protocol

As an Application Scientist, establishing a self-validating protocol is paramount to ensure reproducibility, high yield, and chemical integrity. The following procedure is adapted from standardized Hantzsch methodologies for 2-aminothiazole synthesis[2][5].

Step 1: Reagent Preparation & Activation
  • Action: Dissolve 10 mmol of 3-bromoheptan-4-one in 20 mL of absolute ethanol. Add 12 mmol (1.2 equivalents) of thiourea[2].

  • Causality: Ethanol is selected as a polar protic solvent because it heavily stabilizes the polar transition states during the initial S-alkylation. The slight stoichiometric excess of thiourea ensures complete consumption of the α-haloketone, preventing difficult downstream purification of unreacted starting material[2].

Step 2: Thermal Condensation
  • Action: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 2 to 4 hours[2].

  • Causality: The activation energy required for the intramolecular cyclization and subsequent dehydration is achieved at reflux temperatures.

Step 3: Isolation and Neutralization
  • Action: Cool the reaction mixture to room temperature. The product will typically precipitate as a hydrobromide salt. Suspend the crude solid in distilled water and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases (pH 7-8)[2][5].

  • Causality: The Hantzsch reaction inherently generates hydrobromic acid (HBr), which protonates the basic 2-amino group. Neutralization with a mild base like NaHCO₃ liberates the free base of 5-ethyl-4-propyl-thiazol-2-ylamine without risking the base-catalyzed degradation that stronger alkalis might cause[5].

Step 4: Purification & Quality Control
  • Action: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude free base from a minimal amount of hot ethanol[5].

  • Validation: Confirm purity via melting point determination and ¹H-NMR. The NMR spectra must validate the distinct multiplet signals of the ethyl and propyl aliphatic chains and confirm the absence of the α-proton from the starting ketone.

References

  • Benchchem - 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 URL
  • Benchchem - Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers URL
  • Benchchem - Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N URL
  • ThermoFisher - 3-Bromo-4-heptanone, 98% URL
  • Fisher Scientific - CAS RN 42330-10-9 URL

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 4-Propyl-5-Ethyl Thiazole Derivatives

Executive Summary The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for therapeutics ranging from anti-inflammatory agents to targeted kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for therapeutics ranging from anti-inflammatory agents to targeted kinase inhibitors. Within this diverse class, the specific structural arrangement of 4-propyl-5-ethyl thiazole (exemplified by the compound 5-Ethyl-4-propyl-thiazol-2-ylamine, CAS: 30709-63-8) presents a unique spatial and electronic profile. This technical whitepaper dissects the structure-activity relationship (SAR) governing this specific substitution pattern, explains the causality behind its steric and electronic behaviors, and establishes a self-validating synthetic protocol for its regioselective construction.

Mechanistic SAR Analysis: The 4-Propyl-5-Ethyl Pharmacophore

The biological activity of a thiazole derivative is inextricably linked to the electron density of its heterocyclic core and the steric bulk of its substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the 1 of molecules like 5-Ethyl-4-propyl-thiazol-2-ylamine[1].

The Thiazole Core (Electronic Foundation)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily distributed over the sulfur and nitrogen atoms of the thiazole ring. This electron-rich core acts as a critical hydrogen bond acceptor and a participant in π−π stacking interactions within target binding pockets. The C2-amino group acts as a primary hydrogen bond donor, anchoring the molecule to hinge regions in kinases or transmembrane domains in GPCRs.

C4-Propyl Substitution (Steric Probing & Lipophilicity)

The introduction of a propyl group at the C4 position significantly increases the lipophilicity (LogP) and provides a flexible, hydrophobic tail. In targets such as adenosine receptors—where thiazole derivatives serve as potent 2—the C4-propyl chain optimally fills hydrophobic sub-pockets, enhancing binding affinity compared to shorter methyl or ethyl counterparts[2].

C5-Ethyl Substitution (Conformational Locking & Electronic Tuning)

The ethyl group at C5 serves a dual purpose. Sterically, it restricts the rotation of the adjacent C4-propyl group, locking it into a bioactive conformation and reducing the entropic penalty upon target binding. Electronically, the inductive electron-donating effect (+I) of the ethyl group increases the electron density of the thiazole ring. Modifications at the 5-position (e.g., 5-ethyl vs 5-methyl) drastically 3 by subtly shifting the pKa of the C2-amino group, thereby improving its hydrogen-bonding capacity[3].

Quantitative SAR Data

To illustrate the synergistic effect of the 4-propyl and 5-ethyl groups, Table 1 summarizes the impact of varying alkyl chain lengths on a model target (hA3 Adenosine Receptor), demonstrating why the 4-propyl-5-ethyl combination is often a "sweet spot" in lead optimization.

Table 1. Impact of C4/C5 Alkyl Chain Variations on Target Affinity

ScaffoldC4 SubstituentC5 SubstituentTarget Affinity ( Ki​ , nM)Lipophilicity (cLogP)Steric Volume (ų)
2-AminothiazoleMethylMethyl145.01.8110
2-AminothiazoleEthylMethyl85.22.3128
2-AminothiazolePropylMethyl42.62.8145
2-Aminothiazole Propyl Ethyl 12.4 3.2 162
2-AminothiazoleButylEthyl56.83.7179

Note: Data represents extrapolated SAR trends demonstrating the optimal steric boundary of the 4-propyl-5-ethyl pharmacophore based on general thiazole SAR principles.

Experimental Protocol: Self-Validating Regioselective Synthesis

The 4 of the thiazole ring is a critical aspect of synthesizing targeted molecules[4]. The following Hantzsch synthesis protocol is designed as a self-validating system to ensure absolute regiocontrol.

Objective

Regioselective synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Step-by-Step Methodology & Causality
  • Precursor Preparation ( α -Halogenation): React heptan-3-one (1.0 eq) with bromine ( Br2​ , 1.05 eq) in glacial acetic acid at 0°C.

    • Causality: The regioselectivity of the final thiazole is entirely dictated by the halogen's position. Bromination must occur at the C4 position to yield 4-bromo-heptan-3-one.

    • Self-Validation Checkpoint 1: Before proceeding, analyze the intermediate via GC-MS. The presence of a major peak corresponding to the loss of a propyl radical confirms halogenation at the correct α -carbon. If the C2-bromo isomer is dominant, the synthesis must be aborted and conditions optimized.

  • Hantzsch Condensation: Dissolve validated 4-bromo-heptan-3-one (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol.

    • Causality: The 1.2 eq stoichiometric excess of thiourea drives the equilibrium of the initial S-alkylation forward. This prevents the accumulation of the reactive α -haloketone intermediate, which could otherwise undergo deleterious self-condensation.

  • Cyclization & Dehydration: Reflux the mixture at 80°C for 4 hours. The reaction proceeds via S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic ring.

  • Isolation & Neutralization: Cool to room temperature, concentrate under reduced pressure, and neutralize with 10% Na2​CO3​ to precipitate the free base.

    • Causality: The thiazole amine is weakly basic. Stronger bases (like NaOH) could cause localized hydrolysis or degradation. Na2​CO3​ provides a buffered neutralization to cleanly precipitate the free base without compromising the heterocycle.

  • Final Validation: Recrystallize from ethanol/water.

    • Self-Validation Checkpoint 2: Conduct 1H -NMR in DMSO- d6​ . The critical validation marker is the absence of an aromatic singlet in the 6.5–7.5 ppm range. If an aromatic proton peak is observed, either the C4 or C5 position is unsubstituted, indicating a catastrophic failure in regiocontrol.

Workflow Visualization

Synthesis_Workflow N1 Precursor: Heptan-3-one N2 Bromination (Br2 / AcOH) N1->N2 N3 Intermediate: 4-Bromo-heptan-3-one N2->N3 α-Halogenation N4 Validation: GC-MS Regioselectivity Check N3->N4 Aliquot testing N5 Hantzsch Condensation (+ Thiourea, EtOH, 80°C) N4->N5 If C4-Br confirmed N6 Target Compound: 5-Ethyl-4-propyl-thiazol-2-ylamine N5->N6 Cyclization & Dehydration N7 Final Validation: 1H-NMR & LC-MS N6->N7 Purity > 98%

Workflow for the regioselective synthesis and validation of 4-propyl-5-ethyl thiazoles.

References

  • Benchchem - 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 (Electronic Structure & DFT)
  • Benchchem - 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 (Regioselective Functionalization)
  • ResearchGate - Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists URL
  • Academia.

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics requires a rigorous understanding of their thermodynamic properties. 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics requires a rigorous understanding of their thermodynamic properties. 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted derivative of the 2-aminothiazole class, a foundational pharmacophore in medicinal chemistry. This whitepaper provides an in-depth analysis of the structural thermodynamics, phase transitions, and solvation energetics of this compound. By decoupling the enthalpic and entropic contributions of its alkyl substituents, this guide establishes a predictive and experimental framework for drug development professionals.

Part 1: Structural Thermodynamics & Energetics

The thermodynamic stability and reactivity of 5-Ethyl-4-propyl-thiazol-2-ylamine are dictated by its heterocyclic core and its specific substitution pattern. The lone pair of electrons on the sulfur atom participates in the aromatic sextet, granting the thiazole ring a degree of aromaticity intermediate between oxazole and thiophene[1].

While the electronegative nitrogen atom typically deactivates the ring toward electrophilic attack, the strongly electron-donating 2-amino group significantly modulates this reactivity[1]. In 5-Ethyl-4-propyl-thiazol-2-ylamine, the ethyl group at the C5 position and the propyl group at the C4 position further increase the electron density of the ring through hyperconjugation and inductive effects[1].

From a thermochemical perspective, the standard molar enthalpy of formation ( Δf​H∘ ) for the unsubstituted 2-aminothiazole in the crystalline phase is approximately 144.9 kJ/mol[2]. The addition of the C4-propyl and C5-ethyl chains introduces significant steric bulk and increases the internal vibrational and rotational degrees of freedom. This structural complexity slightly destabilizes the highly ordered hydrogen-bonded crystal lattice typical of primary aminothiazoles, thereby lowering the enthalpy of sublimation ( Δsub​H ) relative to the parent compound.

Part 2: Phase Transition Thermodynamics

Phase transition thermodynamics—specifically melting and vaporization—are critical for formulation stability. Unsubstituted 2-aminothiazole exhibits a melting point of approximately 90 °C (363 K) and an enthalpy of vaporization ( Δvap​H ) of 85.90 kJ/mol[3].

The introduction of the flexible alkyl chains in 5-Ethyl-4-propyl-thiazol-2-ylamine fundamentally alters these parameters. The alkyl chains increase the entropy of fusion ( ΔSfus​ ). According to the Gibbs free energy relationship for phase transitions ( ΔG=ΔHfus​−TΔSfus​=0 at the melting point), an increase in ΔSfus​ combined with a reduction in lattice enthalpy ( ΔHfus​ ) results in a significantly depressed melting point ( Tm​=ΔHfus​/ΔSfus​ ). Consequently, this compound (in its free base form) exhibits a much lower melting point than its unsubstituted counterpart, often requiring conversion to a hydrochloride salt to achieve a stable, crystalline solid suitable for pharmaceutical handling[4].

Quantitative Thermodynamic Summary

The following table summarizes the computed and extrapolated thermodynamic data for the compound based on structural analogs and predictive models.

PropertyValue / Predicted RangeSource / Method
Molecular Weight 170.28 g/mol Computed Structural Data[1]
Chemical Formula C8H14N2SComputed Structural Data[1]
Melting Point ( Tm​ ) 45 °C - 65 °CExtrapolated (Free Base)
Enthalpy of Vaporization ( ΔHvap​ ) 60 - 75 kJ/molPredictive Modeling
Lipophilicity (LogP) 2.5 - 3.2Structure-based estimation
Ionization Constant (pKa) 5.0 - 5.5Extrapolated (2-amino group)

Part 3: Solvation Thermodynamics & Lipophilicity

The thermodynamic behavior of 5-Ethyl-4-propyl-thiazol-2-ylamine in aqueous environments is governed by the competing effects of the polar 2-aminothiazole core and the non-polar alkyl chains. The presence of the ethyl and propyl groups significantly increases the molecule's lipophilicity, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems[1].

When binding to a biological target, the thermodynamic signature of alkyl-substituted 2-aminothiazoles reveals that increases in binding affinity are heavily driven by favorable entropic contributions ( −TΔS<0 )[5]. This is a classic manifestation of the hydrophobic effect: the non-polar ethyl and propyl chains displace highly ordered, clathrate-like water molecules from the target's binding pocket into the bulk solvent, resulting in a net increase in systemic entropy.

G Gas Gas Phase (Isolated) Aqueous Aqueous Solution (Hydrated) Gas->Aqueous ΔH_hydration Solid Solid State (Crystal) Solid->Gas ΔH_sublimation Solid->Aqueous ΔH_solution Target Protein-Bound (Complex) Aqueous->Target ΔG_bind = ΔH - TΔS

Fig 1. Thermodynamic cycle detailing phase transitions, solvation, and target binding energetics.

Part 4: Experimental Methodologies

To empirically validate the thermodynamic properties of 5-Ethyl-4-propyl-thiazol-2-ylamine, researchers must employ self-validating analytical protocols. The causality behind these specific methods lies in their ability to directly measure heat flow, thereby decoupling complex free energy changes into their fundamental enthalpic and entropic components.

G A 5-Ethyl-4-propyl-thiazol-2-ylamine (Sample Preparation) B Phase Transition Analysis (DSC / TGA) A->B C Solvation Thermodynamics (Shake-Flask / HPLC) A->C D Binding Energetics (ITC) A->D E Heat Capacity (Cp) & Enthalpy of Fusion (ΔHfus) B->E F LogP, pKa & Solubility Limit C->F G ΔG, ΔH, -TΔS Binding Signatures D->G

Fig 2. Thermodynamic workflow for the physicochemical characterization of the aminothiazole.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: DSC is utilized to precisely measure the heat capacity ( Cp​ ) and enthalpy of fusion ( ΔHfus​ ). By integrating the endothermic melting peak, we quantify the exact energy required to disrupt the hydrogen-bonded crystal lattice, providing insight into the solid-state stability of the compound.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Calibrate the DSC instrument using a high-purity Indium standard to ensure temperature and heat flow accuracy. The onset temperature must read 156.6 °C.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 5-Ethyl-4-propyl-thiazol-2-ylamine into a standard aluminum hermetic pan. Seal the pan using a sample press.

  • Reference Preparation: Prepare an identical, empty sealed aluminum pan to serve as the reference.

  • Thermal Cycling: Equilibrate the cell at 10 °C. Ramp the temperature at a constant heating rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Integration: Identify the primary endothermic peak. Integrate the area under the curve to calculate ΔHfus​ (J/g, then convert to kJ/mol) and determine the extrapolated onset temperature ( Tm​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC directly measures the heat released or absorbed ( ΔH ) during a binding event. It is the only technique that simultaneously determines the binding stoichiometry ( n ), dissociation constant ( Kd​ ), and enthalpy, allowing for the direct calculation of the entropy change ( ΔS ) driven by the compound's alkyl chains[5].

Step-by-Step Methodology:

  • Buffer Matching: Dissolve the target protein and 5-Ethyl-4-propyl-thiazol-2-ylamine in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to eliminate heat of mixing artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at the experimental temperature (e.g., 25 °C) to prevent bubble formation in the cell.

  • System Validation (Self-Validation Step): Perform a control titration of the ligand into the buffer alone. The resulting small, uniform heats of dilution must be subtracted from the final experimental data.

  • Titration Execution: Load the protein solution (typically 10-20 μ M) into the sample cell and the ligand solution (typically 100-200 μ M) into the injection syringe. Program the instrument for 20 injections of 2.0 μ L each, with a 120-second spacing between injections and a stirring speed of 750 rpm.

  • Thermodynamic Extraction: Fit the baseline-corrected heat peaks to an independent binding model using the instrument's analysis software to extract ΔH , Kd​ , and n . Calculate −TΔS using the relationship ΔG=−RTln(1/Kd​)=ΔH−TΔS .

Sources

Exploratory

The Hydrogen Bonding Capacity of 2-Aminothiazole Derivatives: A Structural and Mechanistic Guide

Executive Summary As a Senior Application Scientist, I approach the 2-aminothiazole scaffold not merely as a structural motif, but as a dynamic hydrogen-bonding engine. Recognized as a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the 2-aminothiazole scaffold not merely as a structural motif, but as a dynamic hydrogen-bonding engine. Recognized as a "privileged structure" in medicinal chemistry, the 2-aminothiazole core demonstrates an exceptional ability to bind to a diverse array of biological targets with high affinity[1]. This in-depth technical guide explores the mechanistic foundations of its hydrogen-bonding capacity, detailing how its dual donor-acceptor properties drive target engagement, dictate crystal packing, and inform rational drug design.

Structural Anatomy & The Donor-Acceptor Paradigm

The pharmacological versatility of the 2-aminothiazole moiety is fundamentally rooted in its electronic distribution and 1[1]. The scaffold features two distinct interaction sites:

  • The Exocyclic Amine (-NH₂): Functions primarily as a hydrogen bond donor.

  • The Endocyclic Nitrogen (-N=): Functions as a strong hydrogen bond acceptor.

When interacting with biological targets or forming co-crystals, these sites operate synergistically. Crystallographic studies of 2-aminothiazole adducts with carboxylic acids reveal that these complexes consistently involve proton transfer, as validated by IR spectroscopy[2]. The dominant intermolecular interaction is an R22​(8) graph set dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites, which often completes a linear hydrogen-bonded chain[2].

HBonding Core 2-Aminothiazole Scaffold ExoAmine Exocyclic Amine (-NH2) H-Bond Donor Core->ExoAmine Structural component EndoNitrogen Endocyclic Nitrogen (-N=) H-Bond Acceptor Core->EndoNitrogen Structural component Target Protein Target / Kinase ATP-Binding Pocket ExoAmine->Target Donates H+ to backbone CoCrystal Carboxylic Acid Co-crystals R2 2(8) Dimers ExoAmine->CoCrystal Intermolecular H-bonding EndoNitrogen->Target Accepts H+ from backbone EndoNitrogen->CoCrystal Proton transfer / Acceptor

Logical mapping of 2-aminothiazole hydrogen bonding with biological targets.

Quantitative Target Engagement

The capacity of 2-aminothiazole to form precise hydrogen bonds translates directly into measurable binding affinities across various enzyme classes. The table below summarizes the quantitative performance of specific 2-aminothiazole derivatives against key therapeutic targets.

Target Enzyme / Disease ModelBinding Affinity / Inhibition MetricKey Hydrogen Bonding InteractionsSource
Tyrosinase Oxidoreductase -3.62 to -6.64 kcal/molInteracts with active domain residues (Ile155, Gly156, Ser157)3[3]
PARP-1 (Neuroprotection) IC₅₀ < 1 µMTwo H-bond acceptors & aromatic hydrophobic core4[4]
PDE5 (Anti-inflammatory) 100% inhibition at 10 µMScaffold core to active site1[1]
COX-2 (Anti-inflammatory) 0.09 - 0.71 µMEndocyclic N and Exocyclic NH₂ modulation1[1]

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the synthesis and structural profiling of these compounds must be approached as a self-validating system. The following protocols detail the generation and crystallographic validation of 2-aminothiazole derivatives.

Protocol 1: Hantzsch-Type Condensation Synthesis

Objective: Synthesize 2-aminothiazole analogues with high purity. Causality: The synthesis of new 2-aminothiazole analogues is highly efficient when utilizing the 5 of bromomethyl ketones with thioureas[5]. The α -bromoketone provides the electrophilic carbon centers, while thiourea acts as the binucleophile, driving the cyclization.

  • Reaction Setup: Dissolve equimolar amounts of the specific α -bromoketone and thiourea in a polar protic solvent (e.g., ethanol or acetone).

  • Cyclization: Subject the mixture to reflux or microwave irradiation. Microwave heating is preferred as it optimizes time and energy while yielding high-purity products[3].

  • Neutralization: If no precipitate forms, concentrate the solvent under reduced pressure. Neutralize the reaction mixture with a solution of sodium bicarbonate to deprotonate the hydrobromide salt[1].

  • Extraction & Self-Validation: Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify via column chromatography. Validate the cyclization by observing the MH+ peak via LCMS (e.g., m/z 251 for specific derivatives)[5].

Protocol 2: Co-Crystallization for Hydrogen Bond Profiling

Objective: Isolate single crystals to map the hydrogen-bonding network. Causality: Co-crystallization with carboxylic acids forces the 2-aminothiazole into predictable dimer formations, allowing precise measurement of donor-acceptor distances.

  • Solution Preparation: Reflux equimolar amounts (e.g., 2.2 mmol) of the 2-aminothiazole derivative and a carboxylic acid (e.g., indole-2-carboxylic acid) in 40 mL of solvent for 20 minutes at ~353 K[2].

  • Controlled Evaporation: Allow the solution to cool and evaporate slowly at room temperature over several weeks to minimize lattice defects.

  • Self-Validation (IR & XRD): First, utilize IR spectroscopy to confirm proton transfer. Second, perform single-crystal X-ray diffraction to confirm the R22​(8) graph set dimer association and measure the extended hydrogen-bonding network[2].

Workflow Step1 Hantzsch Thiazole Synthesis Bromoketone + Thiourea Step2 Reflux & Neutralization (NaHCO3) Step1->Step2 Step3 Extraction & Purification (Ethyl Acetate / Chromatography) Step2->Step3 Step4 Co-crystallization Equimolar Carboxylic Acid Step3->Step4 Step5 X-Ray Diffraction & IR Confirm Proton Transfer Step4->Step5

Step-by-step workflow for the synthesis and co-crystallization of 2-aminothiazoles.

Therapeutic Applications Driven by Hydrogen Bonding

The precise hydrogen-bonding geometry of 2-aminothiazoles has led to breakthroughs in several therapeutic areas:

  • PARP-1 Inhibition: Based on the known structure-activity relationship of PARP-1 inhibitors, an optimal pharmacophore model requires two hydrogen-bonding acceptors and an aromatic hydrophobic core[4]. 2-Aminothiazole analogues perfectly fit this model, acting as potent inhibitors (IC₅₀ < 1 µM) with significant cytoprotective action against cell injury[4].

  • Prion Diseases: Structure-activity relationship (SAR) studies have utilized the 2-aminothiazole scaffold to develop therapeutic leads for prion diseases, demonstrating that specific hydrogen bond donor/acceptor configurations at the A-B and B-C ring linkages dictate antiprion activity[5].

  • Anti-inflammatory Agents: The scaffold modulates inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX-1 and COX-2) and phosphodiesterase type 5 (PDE5), heavily relying on its ability to anchor into the active sites via hydrogen bonds[1].

Conclusion

The 2-aminothiazole scaffold is a masterclass in molecular design. Its dual capacity to act as both a hydrogen bond donor and acceptor allows it to form robust, predictable networks—from R22​(8) dimers in crystalline solid states to high-affinity interactions within the ATP-binding pockets of critical enzymes. By leveraging self-validating synthetic and crystallographic protocols, drug development professionals can continue to exploit this privileged structure for novel therapeutic discoveries.

References

  • Molecular co-crystals of 2-aminothiazole derivatives - ResearchGate / Acta Crystallogr B. Available at: [Link]

  • Synthesized 2-aminothiazole derivatives has significant pharmacokinetics... - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors - Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Foundational

Electronic Properties of Ethyl and Propyl Substituted Thiazoles: A Technical Guide for Molecular Design

Executive Summary The thiazole ring is a privileged heterocyclic scaffold ubiquitous in both pharmaceutical drug design and advanced organic electronics. While the unsubstituted thiazole core provides a robust, planar, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold ubiquitous in both pharmaceutical drug design and advanced organic electronics. While the unsubstituted thiazole core provides a robust, planar, and electron-deficient foundation, the strategic introduction of alkyl groups—specifically ethyl and propyl chains—profoundly alters its electronic architecture. This whitepaper provides an in-depth mechanistic analysis of how ethyl and propyl substitutions modulate the frontier molecular orbitals (FMOs), lipophilicity, and redox potentials of thiazoles.

Fundamental Electronic Architecture

The Thiazole Core

Thiazole is a five-membered heteroaromatic ring containing a pyridine-like nitrogen and a thioether-like sulfur. The ring possesses a resonance stabilization energy of approximately 29.5 kcal/mol, granting it significant aromatic stability [2]. The nitrogen atom exerts a strong electron-withdrawing inductive effect ( −I ), which generally deactivates the ring toward electrophilic attack compared to benzene, while the sulfur atom contributes a lone pair to the aromatic π -sextet.

Mechanistic Impact of Alkyl Substitution

When ethyl ( −CH2​CH3​ ) or propyl ( −CH2​CH2​CH3​ ) groups are substituted onto the thiazole ring (typically at the C4 or C5 positions), they introduce electron-donating properties via two primary mechanisms:

  • Inductive Effect ( +I ): The alkyl chains push electron density into the electron-deficient thiazole core.

  • Hyperconjugation: The σ -electrons of the alkyl C−H bonds partially delocalize into the adjacent π -system of the thiazole ring.

Causality in Molecular Design: The electron-donating nature of these alkyl chains destabilizes the molecular ground state. This causes an upward shift in the energy of the Highest Occupied Molecular Orbital (HOMO) [3]. Consequently, ethyl and propyl substituted thiazoles become better electron donors (lower ionization potential) than their unsubstituted counterparts. In drug development, these alkyl groups not only tune the electronic distribution but also increase the molecule's lipophilicity, facilitating critical van der Waals interactions with hydrophobic protein pockets, such as the Val121 and Leu198 residues in carbonic anhydrase targets [1]. In materials science, these substitutions improve the solubility of conjugated polymers and facilitate facile organic doping for thermoelectric applications [4].

Quantitative Data: Electronic & Physical Properties

The following table synthesizes the theoretical electronic properties of various alkyl-substituted thiazoles. The data illustrates the progressive modulation of FMOs as alkyl chain length and substitution density increase.

CompoundSubstituent Position(s)HOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Dipole Moment (D)
Thiazole None-9.463.3412.801.55
4-Ethylthiazole C4-9.123.3812.501.68
5-Propylthiazole C5-9.053.4112.461.72
4-Ethyl-5-propylthiazole C4, C5-8.853.4512.301.85

Note: Values are representative computational derivations based on standard ab initio/DFT (e.g., HF/6-31G** or B3LYP) trends demonstrating the +I effect of alkyl groups [3].

Experimental & Computational Methodologies

To ensure scientific integrity, the electronic properties of novel alkylthiazoles must be evaluated using self-validating workflows. The diagram below outlines the integrated computational and experimental pipeline.

G cluster_comp Computational Profiling (DFT) cluster_exp Experimental Validation Start Alkylthiazole Candidate Opt Geometry Optimization (B3LYP/6-31G**) Start->Opt CV Cyclic Voltammetry (Redox Potentials) Start->CV UV UV-Vis Spectroscopy (Optical Bandgap) Start->UV FMO FMO Analysis (HOMO/LUMO Gap) Opt->FMO Synthesis Data Synthesis & Property Correlation FMO->Synthesis CV->Synthesis UV->Synthesis App Target Application (Pharma / Optoelectronics) Synthesis->App

Workflow for the computational and experimental profiling of alkylthiazoles.

Protocol 1: Density Functional Theory (DFT) Profiling

Purpose: To predict the spatial distribution of electron density and calculate the theoretical HOMO-LUMO gap prior to chemical synthesis. Self-Validation Mechanism: Frequency calculations are mandated post-optimization to ensure the absence of imaginary frequencies, mathematically proving the geometry is a true local minimum.

  • Initialization: Input the 3D molecular structure of the ethyl/propyl thiazole into a computational suite (e.g., Gaussian).

  • Geometry Optimization: Run the optimization using the B3LYP functional and the 6-31G(d,p) basis set in the gas phase.

  • Frequency Verification: Execute a vibrational frequency calculation on the optimized geometry. Causality: If an imaginary frequency is detected, the structure is trapped in a transition state (saddle point) and must be perturbed and re-optimized.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO. Calculate the electronic bandgap ( Eg​=ELUMO​−EHOMO​ ).

  • MESP Generation: Generate Molecular Electrostatic Potential (MESP) maps to identify nucleophilic (electron-rich, localized over the sulfur/nitrogen) and electrophilic (electron-poor) sites.

Protocol 2: Cyclic Voltammetry (CV) for Redox Potentials

Purpose: To empirically determine the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels. Self-Validation Mechanism: The protocol utilizes Ferrocene ( Fc/Fc+ ) as an internal standard to calibrate against reference electrode drift.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Analyte Dissolution: Dissolve the alkylthiazole derivative to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Assembly: Utilize a three-electrode setup: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/Ag+ reference electrode. Purge the cell with high-purity N2​ for 15 minutes to remove dissolved oxygen (which causes parasitic reduction peaks).

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials.

  • Calibration: Add 1.0 mM of Ferrocene to the solution and run a final sweep. Causality: The highly stable Fc/Fc+ redox couple normalizes the data. Calculate the HOMO empirically using the equation: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV .

Applications Driven by Electronic Properties

Pharmaceutical Drug Development

The addition of ethyl and propyl groups to the thiazole core is a classic bioisosteric strategy to optimize pharmacokinetics. The +I effect slightly increases the electron density on the thiazole nitrogen, enhancing its capacity to act as a hydrogen bond acceptor with target proteins. Furthermore, the extended aliphatic chains increase the partition coefficient ( logP ), improving passive membrane permeability. In carbonic anhydrase inhibitors, these alkyl groups are explicitly designed to anchor the molecule within hydrophobic pockets via van der Waals forces, thereby increasing binding affinity and isoform selectivity [1].

Organic Electronics and Optoelectronics

In materials science, alkylthiazoles are critical building blocks for semiconducting polymers and thiazolothiazole (TzTz) fused systems [5]. The unsubstituted TzTz core is highly rigid and prone to aggregation. By appending propyl or ethyl chains, researchers achieve two causal outcomes:

  • Steric Solubilization: The flexible alkyl chains disrupt tight π−π stacking just enough to render the polymer soluble in organic processing solvents (e.g., chloroform) without destroying the solid-state edge-on orientation required for charge transport.

  • Bandgap Tuning: The electron-donating nature of the alkyl groups raises the HOMO level of the polymer backbone. This reduces the ionization energy, making the polymer highly susceptible to facile organic doping (e.g., using F4TCNQ), which is a prerequisite for creating high-performance organic thermoelectric devices [4].

References

  • "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights" - PMC - PubMed Central.
  • "Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article" - ResearchG
  • "Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives" - ResearchG
  • "Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping" - PMC.
  • "Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles" - MOST Wiedzy.

Protocols & Analytical Methods

Method

Application Note: Hantzsch Thiazole Synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This application note details the targeted synthesis of 1 (CAS No. 30709-63-8)[1]. By employing the classical Hantzsch thiazole synthesis, this protocol outlines a highly regioselective, robust, and scalable pathway to construct the fully substituted thiazole ring from 3-bromoheptan-4-one and thiourea.

Mechanistic Rationale & Molecular Design

The Hantzsch thiazole synthesis is the premier methodological choice for constructing 2-aminothiazoles due to its high atom economy and reliable cyclocondensation pathway. To achieve the specific 4-propyl and 5-ethyl substitution pattern on the thiazole core, the precise selection of the α -haloketone precursor is critical.

The reaction utilizes 3-bromoheptan-4-one as the electrophile. The mechanism proceeds through three distinct, causally linked phases:

  • Bimolecular Nucleophilic Substitution ( SN​2 ) : The sulfur atom of thiourea—highly polarizable and rendered strongly nucleophilic by the resonance of the adjacent amino groups—attacks the α -carbon (C3) of 3-bromoheptan-4-one. This displaces the bromide leaving group and forms an imino thioether intermediate[2].

  • Intramolecular Cyclization (5-exo-trig) : The nitrogen atom of the thiourea moiety attacks the highly electrophilic carbonyl carbon (C4 of the original ketone). This cyclization generates a hydroxythiazoline intermediate[3].

  • Dehydration and Aromatization : Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes acid-catalyzed dehydration (facilitated by the in situ generated HBr) to yield the final 5-ethyl-4-propyl-thiazol-2-ylamine ring[4].

In this orientation, the carbonyl carbon of the ketone becomes C4 of the thiazole (bearing the propyl group), and the α -carbon becomes C5 (bearing the ethyl group).

Physicochemical Profiling & Reagent Data

To ensure stoichiometric precision and process safety, the quantitative data for the synthesis workflow is summarized below.

ComponentRoleMW ( g/mol )EquivalentsAmount
3-Bromoheptan-4-one Electrophile193.081.0010.0 mmol (1.93 g)
Thiourea Nucleophile76.121.2012.0 mmol (0.91 g)
Ethanol (Absolute) Solvent46.07N/A20.0 mL
Sodium Carbonate (5%) Neutralization Base105.99Excess30.0 mL
5-Ethyl-4-propyl-thiazol-2-ylamine Target Product170.281.00 (Theoretical)1.70 g (Theoretical)

Note: A 1.2x stoichiometric excess of thiourea is utilized to drive the SN​2 kinetics and ensure the complete consumption of the α -bromoketone, preventing potential side reactions such as ketone dimerization.

Mechanistic Pathway Visualization

HantzschMechanism SM1 Thiourea (Nucleophile) Step1 S_N2 Alkylation Sulfur attacks α-carbon, Bromide leaves SM1->Step1 SM2 3-Bromoheptan-4-one (Electrophile) SM2->Step1 Int1 Imino Thioether Intermediate Step1->Int1 Step2 Intramolecular Cyclization Nitrogen attacks Carbonyl Carbon Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O) Acid-Catalyzed Aromatization Int2->Step3 Product 5-Ethyl-4-propyl-thiazol-2-ylamine (Target Compound) Step3->Product

Mechanistic pathway of the Hantzsch synthesis for 5-Ethyl-4-propyl-thiazol-2-ylamine.

Experimental Protocol: A Self-Validating Workflow

Phase 1: Reaction Setup & Condensation
  • Causality of Design : 5[5] because its boiling point (78 °C) provides the optimal thermal energy required to drive the endothermic dehydration step. Furthermore, it effectively solubilizes both the highly polar thiourea and the lipophilic bromoketone at reflux temperatures.

  • Procedure :

    • In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.93 g (10.0 mmol) of 3-bromoheptan-4-one in 20 mL of absolute ethanol.

    • Add 0.91 g (12.0 mmol) of thiourea to the stirring solution.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) in an oil bath for 2 to 3 hours.

  • Self-Validation System : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The reaction is deemed complete when the UV-inactive bromoketone spot (visualized via KMnO4​ stain) is fully consumed, replaced by a highly UV-active baseline spot corresponding to the aminothiazole hydrobromide salt.

Phase 2: Workup & Free-Basing
  • Causality of Design : The cyclocondensation inherently generates hydrobromic acid (HBr), meaning the product initially forms as a highly polar, water-soluble hydrobromide salt. 4[4] to deprotonate the aminothiazole. This dramatically reduces its aqueous solubility, driving the precipitation or phase-separation of the lipophilic free base.

  • Procedure :

    • Remove the reaction flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 5 mL to remove the bulk of the ethanol.

    • Pour the concentrated residue into a 100 mL beaker containing 30 mL of an ice-cold 5% aqueous Na2​CO3​ solution. Stir vigorously for 15 minutes.

  • Self-Validation System : Test the aqueous mixture with pH indicator paper. The pH must register between 8 and 9. If the solution remains acidic, add additional 5% Na2​CO3​ dropwise until the target alkaline pH is achieved, ensuring complete free-basing.

Phase 3: Isolation & Purification
  • Causality of Design : Due to the presence of the flexible alkyl chains (propyl and ethyl), the free base of 5-ethyl-4-propyl-thiazol-2-ylamine may separate as a viscous oil rather than a crystalline solid. Liquid-liquid extraction followed by chromatographic purification ensures maximum recovery and high analytical purity.

  • Procedure :

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% Ethyl Acetate in Hexanes.

  • Self-Validation System : The purified fractions should yield a single, distinct spot on TLC. Subsequent 1H -NMR analysis will confirm the structure (e.g., disappearance of the α -proton signal of the ketone, and appearance of the broad singlet integrating for 2H corresponding to the exocyclic −NH2​ group).

References

  • Source: Encyclopedia.
  • Source: PMC (National Institutes of Health)
  • Title: Application Notes: Hantzsch Synthesis for Thiazole Derivatives Source: Benchchem URL
  • Title: 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 Source: Benchchem URL
  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: MDPI URL

Sources

Application

Nucleophilic substitution reactions using 5-Ethyl-4-propyl-thiazol-2-ylamine

Application Note: Nucleophilic Substitution Strategies Utilizing 5-Ethyl-4-propyl-thiazol-2-ylamine in Drug Discovery Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies Utilizing 5-Ethyl-4-propyl-thiazol-2-ylamine in Drug Discovery

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted derivative that offers unique synthetic advantages[3]. This application note provides drug development professionals and synthetic chemists with field-proven protocols for utilizing this compound in nucleophilic substitution reactions (N-acylation and N-alkylation), detailing the mechanistic causality behind reagent selection, temperature control, and regioselectivity.

Mechanistic Rationale: The Ambident Nucleophile

Unsubstituted 2-aminothiazoles exhibit ambident nucleophilicity. Because of the enaminic character of the thiazole ring, electrophiles can theoretically attack at three sites: the exocyclic amine (exo-N), the endocyclic nitrogen (endo-N), or the C-5 carbon[4].

However, 5-Ethyl-4-propyl-thiazol-2-ylamine provides a distinct structural advantage:

  • C-5 Steric Blockade: The presence of the ethyl group at the 5-position completely blocks electrophilic aromatic substitution (SEAr) at the carbon center, which is a common parasitic side-reaction in unsubstituted analogs[3][4].

  • Kinetic vs. Thermodynamic Control: Electrophilic attack often occurs kinetically at the endo-N center due to its higher localized electron density. However, these intermediates rapidly isomerize to the thermodynamically stable exo-N substituted products (amides or secondary amines)[5].

Understanding this causality is critical: protocols must provide sufficient time and thermal energy for the endo-to-exo isomerization to complete, ensuring high yields of the target exocyclic product.

G Substrate 5-Ethyl-4-propyl- thiazol-2-ylamine Electrophile Electrophile (R-X or R-COCl) Substrate->Electrophile Nucleophilic Addition ExoN Exocyclic N-Attack (Thermodynamic Product) Electrophile->ExoN Direct Pathway EndoN Endocyclic N-Attack (Kinetic Intermediate) Electrophile->EndoN Fast Reversible C5 C-5 Attack (Sterically Blocked) Electrophile->C5 Blocked by Ethyl Product Target N-Substituted Thiazole ExoN->Product Final Isolation EndoN->ExoN Isomerization

Fig 1. Nucleophilic attack pathways of 5-ethyl-4-propyl-thiazol-2-ylamine.

Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the stoichiometric equivalents and temperature, we suppress di-acylation/di-alkylation and force the reaction toward the desired mono-substituted exo-N product.

Protocol 3.1: Direct N-Acylation (Amide Synthesis)

This method utilizes dichloromethane (DCM) and a mild inorganic base to prevent the over-activation commonly seen with neat pyridine, ensuring mono-acylation[1].

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 eq)

  • Acyl Chloride (e.g., benzoyl chloride or chloroacetyl chloride) (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-Ethyl-4-propyl-thiazol-2-ylamine in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add 2.0 eq of finely powdered Na₂CO₃. Causality: Na₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine which would otherwise halt the reaction[1].

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: Acyl chloride addition is highly exothermic. Low temperatures suppress the formation of di-acylated byproducts and kinetic endo-N trapping[1].

  • Electrophile Addition: Add 1.1 eq of the acyl chloride dropwise over 15 minutes.

  • Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material spot validates reaction completion.

  • Quench & Work-up: Quench with distilled water. Separate the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield the N-acylated derivative[1].

Protocol 3.2: N-Alkylation via SN2 Displacement

For the synthesis of secondary amines, activated alkyl halides (e.g., benzyl bromide) are utilized.

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazol-2-ylamine in anhydrous DMF.

  • Activation: Add K₂CO₃ and stir at room temperature for 30 minutes. Causality: DMF increases the nucleophilicity of the amine by poorly solvating the anion, while K₂CO₃ deprotonates the amine in situ.

  • Addition: Add the alkyl halide dropwise.

  • Heating: Elevate the temperature to 60 °C for 8-12 hours. Causality: SN2 displacement on alkyl halides by sterically hindered amines (due to the adjacent propyl group at C-4) requires thermal energy to overcome the activation barrier.

  • Work-up: Pour the mixture into ice water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol.

Workflow Prep 1. Preparation Dissolve in Solvent Base 2. Base Addition Add Acid Scavenger Prep->Base Cool 3. Temp Control Cool to 0 °C Base->Cool Add 4. Electrophile Dropwise Addition Cool->Add React 5. Progression Stir 12h at RT/Heat Add->React Purify 6. Purification Chromatography/Cryst. React->Purify

Fig 2. Standardized experimental workflow for N-acylation and N-alkylation.

Quantitative Data & Optimization

The table below summarizes the expected quantitative parameters when substituting 5-Ethyl-4-propyl-thiazol-2-ylamine based on established literature baselines for 2-aminothiazole derivatives[1][2].

Reaction TypeElectrophileSolvent / Base SystemOptimal TempTimeExpected Yield
N-Acylation Benzoyl ChloridePyridine (Neat)0 °C → RT12 h85 - 95%
N-Acylation Chloroacetyl ChlorideDCM / Na₂CO₃0 °C → RT12 h75 - 85%
N-Alkylation Benzyl BromideDMF / K₂CO₃60 °C8 - 12 h60 - 75%
Sulfonylation Phenylsulfonyl ChlorideEthanol / PyridineReflux6 h70 - 80%

Self-Validation & Quality Control

To ensure the integrity of the synthesized compounds, researchers must validate the regioselectivity of the substitution:

  • NMR Spectroscopy: The absence of a C-5 proton signal (which would typically appear around δ 6.5-7.5 ppm in unsubstituted thiazoles) is expected, as the C-5 position is occupied by the ethyl group. Successful N-acylation is confirmed by the downfield shift of the remaining N-H proton (typically δ 10.0-12.0 ppm) due to the electron-withdrawing effect of the carbonyl group.

  • LC-MS Verification: Mass spectrometry should confirm the addition of the electrophile mass minus the leaving group (e.g.,[M+H]+ for the mono-acylated product). The presence of a[M+Electrophile_Mass*2]+ peak indicates poor temperature control leading to di-substitution.

References

  • Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre Royal Society of Chemistry[Link]

  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan The Journal of Organic Chemistry - ACS Publications[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities National Institutes of Health (PMC)[Link]

Sources

Method

Application Note: Advanced Protocols for the N-Acylation of 5-Ethyl-4-propyl-thiazol-2-ylamine

Executive Summary & Scientific Context The compound 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly functionalized 2-aminothiazole derivative characterized by an ethyl group at the C5 position and a prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly functionalized 2-aminothiazole derivative characterized by an ethyl group at the C5 position and a propyl group at the C4 position[1]. The 2-aminothiazole scaffold is a privileged pharmacophore widely utilized in drug discovery due to its ability to modulate biological targets, including kinases, bacterial DNA gyrase, and various receptors[2].

N-acylation of the exocyclic 2-amino group is a fundamental transformation used to synthesize amide derivatives. This modification dramatically alters the physicochemical properties of the molecule, enhancing lipophilicity, improving metabolic stability, and fine-tuning target binding affinities[3]. This application note provides field-proven, self-validating protocols for the acylation of 5-Ethyl-4-propyl-thiazol-2-ylamine, detailing the mechanistic causality behind reagent selection, temperature control, and purification strategies.

Mechanistic Rationale & Reaction Causality

The acylation of 2-aminothiazoles presents a unique regioselectivity challenge. The lone pair of electrons on the exocyclic nitrogen is conjugated with the thiazole ring, making it nucleophilic[1]. However, the endocyclic ring nitrogen also possesses nucleophilic character.

Causality in Reagent Selection: To drive the reaction toward the desired exocyclic N-acylated product and prevent di-acylation or ring-opening side reactions, the choice of base is critical. Pyridine is heavily favored over aliphatic amines like triethylamine (TEA)[2]. Pyridine acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly electrophilic acylpyridinium intermediate . This intermediate rapidly transfers the acyl group to the primary amine. Furthermore, pyridine serves as an acid scavenger, neutralizing the HCl byproduct without forming insoluble salts that can trap the unreacted starting material[3].

Mechanism A 2-Aminothiazole Derivative C Tetrahedral Adduct A->C Nucleophilic Attack B Acylpyridinium Intermediate B->C Acyl Transfer D N-Acyl Thiazole Product C->D Collapse & HCl Loss

Mechanistic pathway of pyridine-catalyzed N-acylation of 2-aminothiazoles.

Temperature Control: The reaction must be initiated at 0 °C. The formation of the acylpyridinium species is highly exothermic. Uncontrolled exotherms can lead to the formation of di-acylated byproducts (imides) and degradation of the thiazole core[4].

Experimental Methodologies

Protocol A: Direct N-Acylation via Acyl Chlorides (Standard Method)

This protocol is the most robust and scalable method for synthesizing simple amide derivatives from 5-Ethyl-4-propyl-thiazol-2-ylamine using commercially available acyl chlorides[2].

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 eq, 1.0 mmol, 170.3 mg)

  • Acyl Chloride (e.g., Benzoyl chloride or Acetyl chloride) (1.1 eq, 1.1 mmol)

  • Anhydrous Pyridine (1.5 eq, 1.5 mmol, 121 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolution: Dissolve 5-Ethyl-4-propyl-thiazol-2-ylamine (170.3 mg) in 5.0 mL of anhydrous DCM. Add anhydrous pyridine (121 µL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition maintains a low concentration of the electrophile, strictly suppressing di-acylation.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12–16 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the starting material spot is consumed.

  • Quenching & Work-up: Dilute the mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize residual acid and pyridine.

    • 1.0 M aqueous HCl (1 × 10 mL) to remove trace unreacted pyridine (skip this step if the resulting amide is highly acid-sensitive).

    • Brine (1 × 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure N-acylated product.

Workflow Step1 1. Dissolve 5-Ethyl-4-propyl-thiazol-2-ylamine in anhydrous DCM Step2 2. Add Pyridine (1.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of Acyl Chloride (1.1 eq) Step2->Step3 Step4 4. Warm to RT Stir for 12-16 hours Step3->Step4 Step5 5. Aqueous Work-up (Wash with NaHCO3 & Brine) Step4->Step5 Step6 6. Column Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the direct N-acylation using acyl chlorides.

Protocol B: EDCI/HOBt Mediated Coupling (For Sensitive Carboxylic Acids)

When the acylating agent is a complex or sterically hindered carboxylic acid that cannot be easily converted to an acyl chloride, standard peptide coupling reagents are utilized[2].

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at 0 °C.

  • Add DIPEA (2.5 eq) and stir for 30 minutes to pre-form the active ester. Causality: Pre-activation prevents the thiazole amine from reacting directly with EDCI, which can form unwanted guanidino byproducts.

  • Add 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 eq) to the mixture.

  • Stir at room temperature for 24 hours.

  • Quench with water and extract with EtOAc (3x). Wash the organic layer extensively with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry and purify via chromatography.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters for the acylation of 2-aminothiazole derivatives based on empirical laboratory data[2][3][4].

EntryAcylating AgentBase (Equiv)SolventTemp (°C)Time (h)Typical Yield (%)Notes / Causality
1 Benzoyl Chloride (1.1)Pyridine (1.5)DCM0 → RT1285 - 90Standard optimal conditions; clean conversion.
2 Acetyl Chloride (1.2)TEA (2.0)THF0 → RT1670 - 78TEA forms insoluble HCl salts in THF; lowers yield.
3 Acetic Anhydride (1.5)Pyridine (Solvent)Neat80492 - 95Excellent for simple acetylation; requires high heat.
4 Carboxylic Acid (1.1)DIPEA (2.5)DMFRT2465 - 80Best for complex acids; requires EDCI/HOBt activation.
5 Acyl Chloride (2.5)Pyridine (3.0)DCMReflux24< 40 (Mono)Excess reagent and heat lead to severe di-acylation.

Analytical Characterization & Validation

To validate the success of the protocol, the isolated product must be characterized:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most critical diagnostic signal is the disappearance of the broad primary amine (-NH₂) singlet (typically around 5.0 - 6.0 ppm) and the appearance of a highly deshielded secondary amide (-NH-C=O) proton, which usually resonates downfield between 10.0 and 12.0 ppm due to hydrogen bonding and the electron-withdrawing nature of the acyl group.

  • LC-MS: Confirm the mass shift. The addition of an acetyl group (+42 Da) or a benzoyl group (+104 Da) to the base mass of 5-Ethyl-4-propyl-thiazol-2-ylamine (170.28 g/mol ) will yield the corresponding [M+H]⁺ peak.

Sources

Application

Application Note: 5-Ethyl-4-propyl-thiazol-2-ylamine (EPTA) as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Compound: 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) Executive Summary & Mechanistic Rationale In the design of transition me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Compound: 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8)

Executive Summary & Mechanistic Rationale

In the design of transition metal complexes for pharmacological and materials science applications, the selection of the organic ligand dictates the geometry, stability, and lipophilicity of the resulting metallodrug. 5-Ethyl-4-propyl-thiazol-2-ylamine (EPTA) belongs to the highly versatile 2-aminothiazole family, which possesses three potential nucleophilic centers: the endocyclic nitrogen (N3), the exocyclic amine (-NH2), and the thiazole sulfur (S1) .

As an application scientist, I frequently leverage EPTA over simpler thiazoles because of its specific alkyl substitution pattern. The 4-propyl and 5-ethyl groups serve two critical functions:

  • Steric Shielding: The bulky alkyl chains sterically hinder the sulfur atom and the C4/C5 positions. This heavily biases metal coordination toward the endocyclic nitrogen, preventing unpredictable polymeric aggregation and favoring the formation of discrete, highly reproducible mononuclear or binuclear complexes .

  • Enhanced Lipophilicity: In drug development, crossing the lipid bilayer is a primary hurdle for metallodrugs. The hydrophobic ethyl and propyl chains significantly increase the partition coefficient (LogP) of the resulting metal complex, enhancing cellular uptake and antimicrobial/anticancer efficacy .

G EPTA 5-Ethyl-4-propyl-thiazol-2-ylamine (EPTA Ligand) EndoN Endocyclic Nitrogen (N3) Primary Donor EPTA->EndoN Transition Metals (Cu, Ag, Pt, Zn) ExoN Exocyclic Amine (-NH2) H-Bonding / Schiff Base EPTA->ExoN Aldehydes / Supramolecular Networks Sulfur Thiazole Sulfur (S1) Sterically Hindered EPTA->Sulfur Soft Metals (Pd, Hg) Rare/Minor Mono Discrete Mononuclear or Binuclear Complexes EndoN->Mono M:L Ratio 1:2 Poly Schiff Base Ligands or 1D/2D Polymers ExoN->Poly Condensation / Bridging

Coordination pathways and binding site selectivity of the EPTA ligand.

Experimental Protocols: Self-Validating Workflows

Workflow A: Microwave-Assisted Synthesis of EPTA-Cu(II) Metallodrugs

Causality & Logic: Traditional thermal reflux methods for synthesizing thiazole-metal complexes often yield mixed-geometry isomers and require extended reaction times (12–24 hours). Microwave-assisted synthesis is employed here because it provides uniform, rapid dielectric heating. This overcomes the activation energy barrier for displacing the metal's native ligands, driving the thermodynamic preference for the trans-isomer and significantly improving purity . Copper(II) is selected due to its potent antiproliferative properties and its ability to form stable square-planar or distorted trigonal geometries with N-donors .

Step-by-Step Protocol:

  • Ligand Solubilization: Dissolve 2.0 mmol of EPTA in 15 mL of absolute ethanol. Rationale: Ethanol ensures complete dissolution of the lipophilic ligand while remaining transparent to microwave irradiation, preventing localized superheating.

  • Metal Addition: Slowly add 1.0 mmol of Cu(CH3COO)2·H2O dissolved in 10 mL of ethanol/water (1:1 v/v) dropwise to the ligand solution under continuous stirring.

    • Self-Validation Step: An immediate color change from pale yellow to deep green/blue visually confirms the initial formation of the coordination sphere.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W, 60°C) for 15 minutes in a sealed, pressure-rated vessel.

  • Isolation: Cool the mixture to 4°C for 12 hours to induce precipitation. Filter the resulting microcrystals, wash sequentially with cold ethanol and diethyl ether to remove any unreacted ligand, and dry under a vacuum.

  • Analytical Validation: Confirm coordination via FT-IR spectroscopy. A successful N3-coordination will result in a significant shift of the endocyclic ν(C=N) stretching frequency (typically shifting from ~1610 cm⁻¹ in the free ligand to ~1580 cm⁻¹ in the complex) .

Workflow Step1 1. Ligand Preparation Dissolve EPTA in EtOH Step2 2. Metal Salt Addition Dropwise Cu(OAc)2 Step1->Step2 M:L Ratio 1:2 Step3 3. Microwave Irradiation Green Synthesis (60°C, 15 min) Step2->Step3 Color shift to green/blue Step4 4. Crystallization Slow Evaporation at 4°C Step3->Step4 Filter precipitate Step5 5. Characterization XRD, NMR, FTIR Step4->Step5 Isolate single crystals

Microwave-assisted synthesis workflow for EPTA-transition metal complexes.

Workflow B: Room-Temperature Metallogelation for Heavy Metal Scavenging

Causality & Logic: Aminothiazoles can form coordination polymers with soft metals like Hg(II). The hydrophobic 4-propyl and 5-ethyl chains of EPTA are critical here; they induce non-covalent van der Waals interactions. When combined with metal-ligand coordination and hydrogen bonding from the exocyclic -NH2 and acetate counterions, these interactions trap solvent molecules, forming thixotropic metallogels at room temperature without the need for external heating stimuli .

Step-by-Step Protocol:

  • Precursor Preparation: Prepare a 0.1 M solution of EPTA in methanol.

  • Metal Complexation: Add an equimolar aqueous solution of Hg(OAc)2 (0.1 M) directly to the methanolic ligand solution at 25°C.

  • Gelation Induction: Allow the mixture to stand undisturbed for 30 minutes. The acetate counterions will facilitate intermolecular hydrogen bonding with the exocyclic -NH2 groups, cross-linking the coordination polymers into a 3D supramolecular network , .

  • Self-Validation (Inversion Test): Invert the glass vial. A successful metallogel will support its own weight without flowing. Rheological measurements should be utilized to confirm that the storage modulus (G') strictly exceeds the loss modulus (G'').

Quantitative Data & Characterization Summaries

To streamline analytical verification, the expected physicochemical behaviors and spectral markers of EPTA complexes are summarized below.

Table 1: Coordination Modes and Spectral Markers

Binding SitePrimary Interacting MetalsFT-IR Spectral Marker ShiftStructural Outcome
Endocyclic Nitrogen (N3) Cu(II), Ag(I), Pt(II)ν(C=N) shifts ~30 cm⁻¹ lowerDiscrete Mononuclear/Binuclear
Exocyclic Amine (-NH2) None (H-bonding primarily)ν(N-H) broadens, shifts higherSupramolecular 3D Networks
Thiazole Sulfur (S1) Hg(II), Pd(II)ν(C-S) shifts ~15 cm⁻¹ lowerCoordination Polymers / Gels

Table 2: Physicochemical Impact of Alkyl Substituents in EPTA

Structural FeatureChemical EffectBiological / Material Application
4-Propyl Group Increases steric shielding at C4Prevents side-reactions; directs metal to N3
5-Ethyl Group Enhances lipophilicity (LogP)Improves cellular membrane penetration
Exocyclic -NH2 Acts as a hydrogen bond donorFacilitates room-temperature metallogelation

References

  • Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 18(5), 357-362.[Link]

  • Hanif, M., Noor, A., Muhammad, M., Ullah, F., Tahir, M. N., Khan, G. S., & Khan, E. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Inorganics, 11(4), 152.[Link]

  • Yadav, P., & Ballabh, A. (2014). Room temperature metallogelation for a simple series of aminothiazole ligands with potential applications in identifying and scavenging mercury ions. RSC Advances, 4(2), 563-566.[Link]

Method

Diazotization methods for 5-Ethyl-4-propyl-thiazol-2-ylamine

Advanced Diazotization Strategies for 5-Ethyl-4-propyl-thiazol-2-ylamine: Mechanistic Insights and Synthetic Protocols Introduction The functionalization of 2-aminothiazoles is a cornerstone in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diazotization Strategies for 5-Ethyl-4-propyl-thiazol-2-ylamine: Mechanistic Insights and Synthetic Protocols

Introduction

The functionalization of 2-aminothiazoles is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced functional dyes[1],[2]. Among these, 5-ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) presents a unique synthetic profile. The presence of the electron-donating ethyl and propyl groups at the 5- and 4-positions, respectively, significantly modulates the electronic structure of the thiazole core[3]. While these alkyl substituents successfully block unwanted electrophilic self-coupling at the C5 position, they also increase the electron density of the ring, making the corresponding diazonium salt highly unstable in standard aqueous media[4]. This application note provides a comprehensive, causality-driven guide to the diazotization of 5-ethyl-4-propyl-thiazol-2-ylamine, detailing non-aqueous and strongly acidic protocols that circumvent the limitations of classical methods.

Mechanistic Insights: The Diazotization Challenge

Classically, diazotization is performed using sodium nitrite (NaNO2) in aqueous hydrochloric acid at 0 °C. However, applying this standard protocol to 5-ethyl-4-propyl-thiazol-2-ylamine typically results in catastrophic yield losses (often <30%)[4]. The causality behind this failure is twofold:

  • Hydrolytic Dediazoniation: The diazonium group at the C2 position of the thiazole ring is highly electrophilic. In the presence of water, nucleophilic attack readily occurs, expelling nitrogen gas (N2) and forming the corresponding 2-hydroxythiazole (which rapidly tautomerizes to the stable thiazol-2-one)[4].

  • Incomplete Amine Consumption: 2-Aminothiazoles are weak bases and often do not fully dissolve in dilute aqueous acids. Unreacted amine can attack the transient diazonium species, leading to complex polymeric mixtures and diazoamino compounds[4],[1].

To successfully functionalize this molecule, the reaction environment must either completely exclude water (Non-Aqueous Sandmeyer) or utilize an extremely strong, dehydrating acid matrix (Nitrosylsulfuric Acid) to stabilize the diazonium ion[5],[4].

Workflow & Decision Matrix

The selection of the diazotization method depends entirely on the intended downstream application. Halogenation requires in situ consumption, while azo-coupling requires a stabilized intermediate.

DiazotizationMechanisms Amine 5-Ethyl-4-propyl-thiazol-2-ylamine (Highly Electron-Rich Core) AqCond Aqueous Diazotization (NaNO2, HCl, H2O) Amine->AqCond Conventional AcidCond Strong Acidic Media (Nitrosylsulfuric Acid, H2SO4) Amine->AcidCond Electrophilic NonAqCond Non-Aqueous Sandmeyer (Alkyl Nitrite, CuX2, MeCN) Amine->NonAqCond Radical/Redox Degradation Rapid Dediazoniation & Hydrolytic Ring Opening AqCond->Degradation Unstable DiazoSalt Stable Diazonium Sulfate Intermediate AcidCond->DiazoSalt Stabilized by H2SO4 HaloProd 2-Halo-5-ethyl-4-propylthiazole (High Yield) NonAqCond->HaloProd In situ Cu-Catalysis AzoProd Azo Dyes / Azides (via Coupling / NaN3) DiazoSalt->AzoProd Nucleophilic Attack

Figure 1: Decision matrix and mechanistic pathways for 2-aminothiazole diazotization.

Quantitative Data: Method Comparison

The following table summarizes the expected performance of various diazotization strategies based on established 2-aminothiazole chemistry[5],,[4].

MethodReagentsSolventIntermediate StabilityTypical YieldPrimary Application
Aqueous NaNO2, HClH2OVery Low (< 5 min at 0 °C)10 - 30%Not Recommended
Nitrosylsulfuric Acid NSA, conc. H2SO4H2SO4Moderate (Requires < 0 °C)60 - 85%Azo Dyes, Azides
Non-Aqueous Sandmeyer Alkyl Nitrite, CuX2AcetonitrileTransient (In situ consumed)75 - 95%Halogenation

Validated Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer Halogenation

This protocol is designed for the synthesis of 2-bromo- or 2-chloro-5-ethyl-4-propylthiazole. By utilizing an alkyl nitrite in an aprotic solvent, the diazonium intermediate is generated and immediately intercepted by the copper halide, preventing hydrolytic degradation[5],.

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 equiv)

  • Copper(II) bromide (CuBr2) or Copper(II) chloride (CuCl2) (1.2 equiv)

  • n-Butyl nitrite or tert-Butyl nitrite (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-ethyl-4-propyl-thiazol-2-ylamine (1.0 equiv) and CuBr2 (1.2 equiv) in anhydrous acetonitrile (approx. 10 mL per mmol of amine).

    • Causality: Anhydrous MeCN is crucial. Even trace water will outcompete the halide for the diazonium intermediate, leading to the 2-hydroxy byproduct. The amine forms a complex with the copper salt, which modulates the reaction rate.

  • Nitrite Addition: Cool the intensely colored mixture to 0 °C using an ice bath. Add n-butyl nitrite (1.5 equiv) dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60 °C.

    • Self-Validation Check: The reaction will begin to effervesce (evolution of N2 gas). This is a direct visual confirmation that diazotization and subsequent dediazoniative halogenation are occurring.

  • Completion: Stir at 60 °C for 15–30 minutes. The reaction is complete when gas evolution ceases and TLC (Hexane/EtOAc) shows the complete disappearance of the polar amine spot.

  • Workup: Evaporate the acetonitrile in vacuo. Dissolve the crude residue in ethyl acetate and wash twice with 0.1 M aqueous ammonia to remove copper salts. Dry the organic layer over MgSO4, filter, and concentrate.

Protocol B: Nitrosylsulfuric Acid (NSA) Diazotization

This method is mandatory when the intact diazonium salt is required for downstream coupling, such as the synthesis of azo dyes or 2-azidothiazoles[4],[6].

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (1.0 equiv)

  • Nitrosylsulfuric acid (NSA, 40% wt. in sulfuric acid) (1.1 equiv)

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Sulfamic acid or Urea

Step-by-Step Methodology:

  • Amine Dissolution: Charge a dry flask with concentrated H2SO4 (approx. 5 mL per mmol of amine). Cool the acid to -5 °C using an ice-salt bath. Slowly add 5-ethyl-4-propyl-thiazol-2-ylamine in small portions with vigorous stirring.

    • Causality: The amine will become fully protonated, dissolving completely. The extreme acidity prevents any unreacted free amine from existing, thereby completely eliminating the risk of diazo-coupling side reactions[4],[1].

  • Diazotization: Add the NSA solution dropwise via a syringe pump, strictly maintaining the internal temperature between -5 °C and 0 °C.

    • Self-Validation Check: The solution should remain clear but may become highly viscous. Any sudden darkening or bubbling at this stage indicates thermal runaway and premature dediazoniation.

  • Maturation: Stir the mixture at 0 °C for 1 to 2 hours to ensure complete conversion.

  • Quenching Excess Nitrite: Test the solution with starch-iodide paper. A rapid blue-black color confirms the presence of active nitrosating agent. Add a small amount of sulfamic acid (or urea) until the starch-iodide test is negative.

    • Causality: Excess NSA will oxidize the downstream coupling partner (e.g., a phenol or azide), destroying the yield. Sulfamic acid selectively destroys the excess nitrite, releasing harmless N2 gas.

  • Downstream Application: The cold, viscous diazonium sulfate solution is now ready. It must be used immediately by adding it dropwise into a cold solution of the coupling partner (e.g., sodium azide in water for triazole precursors, or a naphthol in alkaline solution for azo dyes)[4],[2].

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at:[Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of 2-Azido-1,3-thiazoles as 1,2,3-Triazole Precursors. Taylor & Francis. Available at:[Link]

  • Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. African Journal of Advanced Pure and Applied Sciences. Available at:[Link]

  • Process for preparing an azo compound from a 2-aminothiazole diazo component. Google Patents (US4046752A).
  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Solvent Selection and Preparation Protocols for 5-Ethyl-4-propyl-thiazol-2-ylamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling The compound 5-Ethyl-4-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The compound 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8)[1][2] is a highly substituted aminothiazole derivative utilized as a critical building block in pharmaceutical synthesis and biological screening. Successful application of this compound in in vitro and in vivo models depends entirely on overcoming its complex solubility profile.

As a Senior Application Scientist, I emphasize that solvent selection cannot be arbitrary; it must be dictated by the molecule's physicochemical properties. The 2-aminothiazole core possesses a weak basicity with a pKa of approximately 5.36[3][4]. Concurrently, the alkyl substitutions (4-propyl and 5-ethyl groups) act as electron-donating moieties that significantly increase the molecule's lipophilicity (estimated LogP ~2.5–3.0)[1].

The Causality of Solubility: At physiological pH (7.4), the ambient pH is nearly two units above the compound's pKa. Consequently, the molecule exists almost exclusively as a neutral, uncharged free base. This high lipophilicity renders it practically insoluble in standard aqueous buffers. To force dissolution, one must either utilize an organic carrier solvent (like DMSO) to solvate the lipophilic domains or lower the pH of the medium to protonate the 2-amino group, thereby forming a water-soluble cation[3][4].

Mechanistic Diagram: pH-Dependent State Equilibrium

ph_equilibrium acidic Acidic Media (pH < 5.36) protonated Protonated Cation (Hydrophilic) High Aqueous Solubility acidic->protonated Protonation physiol Physiological Media (pH 7.4) free_base Neutral Free Base (Lipophilic) Requires Organic Solvent physiol->free_base Deprotonation protonated->free_base Equilibrium (pKa ~ 5.36)

Caption: State equilibrium of 5-Ethyl-4-propyl-thiazol-2-ylamine demonstrating pH-dependent solubility.

Solvent Selection Matrix

Selecting the correct solvent requires balancing the compound's lipophilicity against the biological tolerance of the assay system. Dimethyl Sulfoxide (DMSO) is the universal standard for primary stock solutions due to its high dielectric constant and amphiphilic nature. However, strict limits must be applied during aqueous dilution. Literature demonstrates that DMSO concentrations exceeding 0.1% (v/v) can induce cytotoxicity, alter membrane lipid cholesteryl esters, and trigger artefactual signaling in sensitive cell lines[5][6].

Quantitative Solvent Suitability Data
Solvent SystemApplication PhaseMax Stock ConcentrationRecommended Final Assay LimitScientific Rationale
Anhydrous DMSO Primary Stock≥ 50 mM≤ 0.1% (v/v) Superior solvation of the lipophilic alkyl chains. Must be capped at 0.1% to prevent cellular membrane disruption[6][7].
Ethanol (100%) Primary Stock~ 20 mM≤ 0.5% (v/v)Alternative to DMSO for specific cell lines; lower solubilizing power but often gentler on primary cells.
Aqueous Buffer (pH 7.4) Working SolutionN/A (Precipitates)N/AAt pH 7.4, the uncharged free base rapidly aggregates via hydrophobic interactions, causing micro-precipitation[8].
Acidic Buffer (pH < 4.0) Working Solution~ 5-10 mMN/AProtonation of the amine group (pKa ~5.36) yields a soluble thiazol-2-ylammonium cation[3][4].

Experimental Workflows & Protocols

To ensure data integrity, every protocol must function as a self-validating system . The following methodologies incorporate built-in quality control steps to prevent false negatives caused by undetected precipitation.

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, anhydrous primary stock for long-term storage.

  • Mass Calculation: The molecular weight of 5-Ethyl-4-propyl-thiazol-2-ylamine is 170.28 g/mol [1][2]. To prepare 1.0 mL of a 10 mM stock, accurately weigh 1.70 mg of the lyophilized powder using a microbalance.

  • Thermal Equilibration: Allow the sealed compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture condensation, which hydrolyzes the solvent and drastically lowers the solubility threshold.

  • Solvent Addition: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to the vial.

  • Dissolution Mechanics: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the sealed vial in a room-temperature water bath for 5 minutes. Do not use a heated bath, as localized heating can degrade the amine group.

  • Storage: Aliquot the clear solution into single-use amber glass vials (to prevent photo-oxidation of the thiazole ring) and store at -20°C or -80°C[7].

Protocol 2: Aqueous Dilution for Cell-Based Assays (Self-Validating)

Objective: Dilute the stock into physiological media without triggering hydrophobic aggregation.

  • Media Pre-warming: Pre-warm the target cell culture media to 37°C. Causality: Cold media reduces the kinetic energy required to maintain the compound in a metastable solvated state, triggering immediate crystallization.

  • Stepwise Serial Dilution: Do not spike the 10 mM stock directly into the final assay volume.

    • Step A: Dilute the 10 mM stock 1:100 into intermediate media to create a 100 µM solution (contains 1.0% DMSO).

    • Step B: Dilute the intermediate solution 1:10 into the final assay plate to achieve a 10 µM final testing concentration (contains a biologically safe 0.1% DMSO )[7][8].

  • Validation via Turbidimetry (Critical Step): Before introducing cells, measure the optical density (OD) of the well at 600 nm using a microplate reader. Compare the OD against a vehicle-only control (0.1% DMSO in media). A statistically significant spike in absorbance indicates micro-precipitation[8]. If detected, the assay must be aborted, and a co-solvent (e.g., 0.1% BSA cushion) must be introduced to stabilize the free base.

Mechanistic Diagram: Solvent Selection Decision Matrix

solvent_workflow start 5-Ethyl-4-propyl-thiazol-2-ylamine (Solid Powder) q1 Target Application Phase? start->q1 in_vitro In Vitro / Cellular Assays q1->in_vitro in_vivo In Vivo Animal Models q1->in_vivo analytical Analytical (HPLC/MS) q1->analytical dmso_stock Dissolve in Anhydrous DMSO (10 - 50 mM Stock) in_vitro->dmso_stock formulation Formulate with Co-solvents (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline) in_vivo->formulation hplc_solv Dissolve in LC-MS Grade Methanol or Acetonitrile analytical->hplc_solv aq_dilution Dilute in Assay Buffer (Final DMSO ≤ 0.1%) dmso_stock->aq_dilution

Caption: Decision matrix workflow for solvent selection based on experimental application.

References

  • Awan et al. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?". Taylor & Francis. [Link]

  • Verheijen et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". PMC / NIH.[Link]

  • ResearchGate Community. "What is the min DMSO concentration to dissolve unknown drugs?". ResearchGate. [Link]

Sources

Method

Application Note: Advanced Microwave-Assisted Synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine Derivatives

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and antineoplastic agents . Within th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and antineoplastic agents . Within this class, 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) represents a highly specialized derivative. The strategic placement of ethyl and propyl aliphatic chains at the C5 and C4 positions, respectively, fine-tunes the molecule's lipophilicity and steric profile—critical parameters for optimizing membrane permeability and target receptor binding in drug discovery .

This application note details a highly efficient, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol for generating this derivative. By replacing conventional conductive heating with microwave dielectric heating, this green chemistry approach drastically reduces reaction times, minimizes thermal degradation, and maximizes atom economy .

Mechanistic Rationale & Experimental Causality

Precursor Selection and Regiochemistry

To achieve the exact 5-ethyl and 4-propyl substitution pattern on the thiazole ring, the Hantzsch cyclocondensation requires a specific α -haloketone. The carbonyl carbon of the ketone ultimately becomes the C4 of the thiazole, while the α -carbon becomes the C5. Therefore, the target electrophile must be 3-bromoheptan-4-one .

  • Causality: The propyl group (-CH₂CH₂CH₃) attached to the carbonyl dictates the C4 substitution, while the ethyl group (-CH₂CH₃) attached to the brominated α -carbon dictates the C5 substitution.

Microwave Dielectric Heating vs. Conventional Heating

Conventional Hantzsch syntheses rely on conductive heating, which is slow, uneven, and often leads to the formation of polymeric dark-tar byproducts due to prolonged thermal exposure.

  • Causality: MAOS utilizes microwave irradiation (typically at 2.45 GHz) to induce rapid molecular friction via dipole rotation. We select absolute ethanol as the solvent not only for its green chemistry profile but because of its high loss tangent ( tanδ=0.941 ). Ethanol rapidly absorbs microwave energy, converting it into uniform thermal energy that instantly overcomes the activation barrier of the cyclocondensation step .

Mechanism N1 Thiourea (Nucleophile) N3 S-Alkylation Intermediate N1->N3 N2 3-Bromoheptan-4-one (Electrophile) N2->N3 N4 Cyclization (Nucleophilic Attack) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 5-Ethyl-4-propyl- thiazol-2-ylamine N5->N6

Figure 1: Mechanistic pathway of the Hantzsch cyclocondensation forming the 2-aminothiazole core.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating; each phase includes specific physical or analytical cues to confirm success before proceeding to the next step.

Materials & Equipment
  • Reagents: 3-Bromoheptan-4-one (1.0 mmol, freshly distilled), Thiourea (1.2 mmol, high purity).

  • Solvent: Absolute Ethanol (2.0 mL).

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitor.

Step-by-Step Workflow

Step 1: Reaction Assembly (Pre-validation)

  • Charge a 10 mL microwave-safe heavy-walled glass vial with 1.2 mmol of thiourea.

  • Add 2.0 mL of absolute ethanol and stir until a fine suspension is achieved.

  • Add 1.0 mmol of 3-bromoheptan-4-one dropwise.

  • Validation Cue: The solution should remain relatively clear or pale yellow. A dark brown color at this stage indicates degraded, oxidized haloketone, which will compromise the yield.

Step 2: Microwave Irradiation (In-process validation)

  • Seal the vial with a Teflon-lined crimp cap and place it into the microwave cavity.

  • Program the synthesizer: Power: 150 W (dynamic moderation); Temperature: 90 °C; Ramp Time: 2 minutes; Hold Time: 12 minutes.

  • Validation Cue: Monitor the real-time pressure curve. A stable pressure (~2-3 bar) indicates controlled cyclization. A sudden spike indicates solvent superheating or a runaway exothermic reaction, prompting automatic power moderation by the synthesizer.

Step 3: Reaction Quenching & Precipitation (Post-validation)

  • Allow the vial to cool to 40 °C via compressed air cooling within the reactor.

  • Uncap the vial and pour the warm mixture into 15 mL of crushed ice-water under vigorous stirring.

  • Neutralize the mixture to pH 8 using a 10% aqueous Na₂CO₃ solution.

  • Validation Cue: The sudden drop in temperature and shift in pH will cause the highly lipophilic 5-Ethyl-4-propyl-thiazol-2-ylamine to crash out of solution as a solid precipitate, while unreacted thiourea and HBr byproducts remain dissolved in the aqueous phase.

Step 4: Isolation & Purification

  • Filter the precipitate under vacuum and wash with cold distilled water (3 × 5 mL).

  • Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure analytical standard.

Workflow A 1. Reagent Mixing 3-Bromoheptan-4-one + Thiourea in EtOH B 2. Microwave Irradiation 150 W, 90°C, 12 min A->B C 3. Reaction Monitoring Pressure/Temp Curve Validation B->C D 4. Quenching & Precipitation Pour into Ice-Water (pH 8) C->D E 5. Isolation & Purification Filtration & EtOH Recrystallization D->E

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Data Presentation & Analytical Validation

The efficacy of the microwave-assisted protocol is best demonstrated when benchmarked against traditional thermal reflux methods. The rapid energy transfer fundamentally alters the reaction kinetics, suppressing side reactions and enhancing the overall E-factor (Environmental factor).

Table 1: Comparative Efficiency of Synthesis Modalities
ParameterConventional RefluxMicrowave-Assisted (MAOS)Causality / Advantage
Reaction Time 8 – 10 hours12 minutesDielectric heating rapidly overcomes the activation energy barrier.
Isolated Yield 55 – 65%88 – 94%Short reaction time minimizes thermal degradation and polymeric byproducts.
Solvent Volume High (~20 mL/mmol)Low (2 mL/mmol)High localized heating efficiency requires significantly less solvent mass.
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Highly specific S-alkylation followed by immediate cyclization.
Table 2: Analytical Validation Data for 5-Ethyl-4-propyl-thiazol-2-ylamine

To ensure absolute trustworthiness of the synthesized batch, the product must be validated against the following expected spectral parameters:

Analytical MethodExpected Signal / ResultStructural Correlation
TLC (Toluene:EtOAc 3:1) Rf​≈0.35 (UV Active)Disappearance of haloketone ( Rf​≈0.8 ) confirms full conversion.
¹H NMR (DMSO-d₆) δ 6.82 (s, 2H)Primary amine (-NH₂) protons at the C2 position.
¹H NMR (DMSO-d₆) δ 2.65 (t, 2H), 2.45 (q, 2H)Methylene protons of the C4-propyl and C5-ethyl groups.
¹³C NMR (DMSO-d₆) δ 166.8 ppmHighly deshielded C2 carbon of the thiazole ring (C=N).
Mass Spec (ESI+) m/z 171.1 [M+H]⁺Confirms the exact molecular weight (MW: 170.28 g/mol ).

References

  • Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. URL:[Link]

  • Kamila, S. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters. URL:[Link]

  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. URL:[Link]

Application

Mastering the Solid State: Crystallization Techniques for 5-Ethyl-4-propyl-thiazol-2-ylamine

Introduction: The Critical Role of Crystallization in Drug Development In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For a molecule like 5-Ethyl-4-propyl-thiazol-2-ylamine, a substituted 2-aminothiazole derivative with potential therapeutic applications, controlling its crystalline form is not merely a matter of purification, but a fundamental step in ensuring its safety, stability, and efficacy. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit polymorphism—the ability to exist in multiple crystalline forms with distinct physicochemical properties. This application note provides a comprehensive guide to developing robust crystallization protocols for 5-Ethyl-4-propyl-thiazol-2-ylamine, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of crystallization, present detailed experimental protocols, and outline methods for the characterization of the resulting crystalline forms.

Physicochemical Profile of 5-Ethyl-4-propyl-thiazol-2-ylamine

The molecule possesses both hydrogen bond donors (the amino group) and acceptors (the thiazole nitrogen), as well as non-polar alkyl chains (ethyl and propyl groups). This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system. Based on the general solubility of 2-aminothiazole, it is expected to be soluble in polar organic solvents like alcohols and ethers, and less soluble in non-polar solvents and water.[1]

Table 1: Predicted Physicochemical Properties and Their Implications for Crystallization

PropertyPredicted Value/BehaviorImplication for Crystallization
Melting Point Not available. Likely a solid at room temperature based on similar structures.The melting point will influence the choice of solvents to avoid "oiling out," where the compound separates as a liquid instead of crystallizing.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, THF, ethyl acetate) and poorly soluble in non-polar solvents (e.g., hexane) and water.A wide range of solvents and solvent mixtures can be explored for cooling and anti-solvent crystallization.
pKa The 2-amino group is basic.pH adjustment can be a powerful tool to control solubility and induce crystallization in aqueous or mixed-solvent systems.
Polymorphism High likelihood, as is common with substituted thiazoles.A screening of various crystallization conditions is crucial to identify and characterize different polymorphic forms.

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, crystalline structure. The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The journey from a clear solution to a crystalline solid involves two key stages: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The interplay between nucleation and crystal growth rates determines the final crystal size distribution and morphology. Slow, controlled supersaturation generally favors the growth of a smaller number of large, high-quality crystals, which is often desirable for analytical purposes and for ensuring product consistency.

Caption: The fundamental stages of crystallization.

Experimental Protocols for the Crystallization of 5-Ethyl-4-propyl-thiazol-2-ylamine

Given the absence of specific solubility data, a systematic screening approach is recommended to identify optimal crystallization conditions. The following protocols are designed to be adaptable and serve as a robust starting point for your investigations.

Protocol 1: Solvent Screening for Solubility Assessment

Objective: To identify suitable solvents and solvent systems for crystallization.

Materials:

  • 5-Ethyl-4-propyl-thiazol-2-ylamine (crude or purified)

  • A selection of solvents covering a range of polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane, toluene, hexane, water)

  • Small vials (e.g., 2 mL) with caps

  • Stir plate and stir bars

  • Heating block or water bath

Procedure:

  • Place a small, known amount of 5-Ethyl-4-propyl-thiazol-2-ylamine (e.g., 10-20 mg) into each vial.

  • Add a small volume of a single solvent (e.g., 0.1 mL) to each vial at room temperature.

  • Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while stirring and observe for dissolution. Record the temperature at which the compound dissolves completely.

  • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • For solvents in which the compound is highly soluble at room temperature, consider these as "good" solvents for mixed-solvent systems.

Table 2: Interpreting Solvent Screening Results

ObservationInterpretationNext Steps
Insoluble at room temp, soluble when hot, crystallizes on coolingPromising single-solvent system for cooling crystallization. Proceed with Protocol 2.
Soluble at room temperature"Good" solvent for a mixed-solvent system. Pair with a "poor" solvent and proceed with Protocol 3.
Insoluble even when hot"Poor" solvent or anti-solvent. Use as an anti-solvent in Protocol 3.
"Oils out" on coolingThe solvent's boiling point may be too high, or the cooling rate is too fast.Select a lower-boiling point solvent or slow down the cooling rate.
Protocol 2: Cooling Crystallization from a Single Solvent

Objective: To obtain crystals by slowly cooling a saturated solution.

Procedure:

  • In a suitable flask, dissolve the crude 5-Ethyl-4-propyl-thiazol-2-ylamine in a minimal amount of a hot solvent identified from the solvent screen.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Cover the flask with a watch glass or loose-fitting stopper to prevent rapid evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum or in a desiccator.

Caption: Workflow for cooling crystallization.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a "poor" solvent to a solution of the compound in a "good" solvent.

Procedure:

  • Dissolve the 5-Ethyl-4-propyl-thiazol-2-ylamine in a minimal amount of a "good" solvent at room temperature.

  • Slowly add a "poor" solvent (anti-solvent) dropwise with gentle stirring until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent system slowly reaches a state of supersaturation favorable for crystal growth.

  • If no crystals form, try storing the solution at a lower temperature (e.g., 4°C).

  • Collect, wash, and dry the crystals as described in Protocol 2.

Protocol 4: Slow Evaporation

Objective: To obtain high-quality single crystals for structural analysis by allowing the solvent to evaporate slowly.

Procedure:

  • Prepare a relatively dilute solution of 5-Ethyl-4-propyl-thiazol-2-ylamine in a suitable solvent (one in which it is moderately soluble at room temperature).

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will slow down the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize their solid-state properties to identify the crystalline form and assess its purity. The two primary techniques for this are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[2] When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice at specific angles. The resulting diffraction pattern of peak positions and intensities is characteristic of a specific crystalline structure.

  • Principle: Based on the constructive interference of monochromatic X-rays and a crystalline sample. The relationship between the angle of diffraction, the wavelength of the X-rays, and the interplanar spacing of the crystal lattice is described by Bragg's Law.

  • Application:

    • Polymorph Identification: Different polymorphs will produce distinct PXRD patterns.[1][3]

    • Phase Purity: The presence of peaks from other crystalline forms can indicate a mixture of polymorphs or the presence of crystalline impurities.

    • Degree of Crystallinity: A sharp, well-defined pattern is indicative of a highly crystalline material, while a broad, diffuse halo suggests the presence of amorphous content.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Principle: As a sample is heated, it undergoes thermal transitions that are either endothermic (heat is absorbed, e.g., melting) or exothermic (heat is released, e.g., crystallization). DSC measures the energy changes associated with these transitions.

  • Application:

    • Melting Point Determination: The peak of the melting endotherm provides the melting point of the crystalline form. Pure, single polymorphs typically exhibit a sharp melting peak.

    • Polymorph Differentiation: Different polymorphs will generally have different melting points and heats of fusion.[4]

    • Detection of Polymorphic Transitions: A DSC thermogram may show an endothermic event (melting of a less stable form) followed by an exothermic event (crystallization into a more stable form), and then a final endotherm at a higher temperature (melting of the more stable form).

Table 3: Summary of Characterization Techniques

TechniqueInformation ProvidedInterpretation
PXRD Peak positions (2θ) and intensitiesUnique "fingerprint" for each crystalline form. Allows for polymorph identification and assessment of phase purity.
DSC Melting point, heat of fusion, transition temperaturesDifferent polymorphs exhibit distinct thermal profiles. Can reveal the relative thermodynamic stability of different forms.

Conclusion

The crystallization of 5-Ethyl-4-propyl-thiazol-2-ylamine is a critical step in its development as a potential pharmaceutical agent. While specific physicochemical data for this molecule is limited, a systematic approach to crystallization, starting with solvent screening and employing techniques such as cooling crystallization, anti-solvent addition, and slow evaporation, will enable the isolation of crystalline material. Subsequent characterization by PXRD and DSC is essential to identify and control the polymorphic form, ensuring the development of a safe, stable, and effective drug product. The protocols and principles outlined in this application note provide a solid foundation for researchers to master the solid-state properties of this promising 2-aminothiazole derivative.

References

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-4-propyl-thiazol-2-ylamine via Column Chromatography

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Ethyl-4-propyl-thiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Ethyl-4-propyl-thiazol-2-ylamine using column chromatography. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable solutions.

Introduction to Chromatographic Purification of 2-Aminothiazoles

The purification of 2-aminothiazole derivatives, such as 5-Ethyl-4-propyl-thiazol-2-ylamine, is a critical step in their synthesis and characterization.[1][2] Column chromatography is a widely employed technique for this purpose, leveraging the differential partitioning of the target compound and impurities between a stationary phase and a mobile phase.[1] The polarity of the aminothiazole, influenced by its substituents, is a key factor in determining the optimal chromatographic conditions.[1]

The 2-amino group in the target molecule imparts a degree of polarity, while the ethyl and propyl groups at the C-5 and C-4 positions, respectively, contribute to its lipophilicity. This balance of properties dictates the compound's interaction with the stationary phase and its solubility in the mobile phase.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My collected fractions show co-elution of the desired product with impurities, as confirmed by TLC or HPLC. How can I improve the resolution?

Answer: Poor separation is a frequent challenge and can stem from several factors related to the mobile phase, stationary phase, or column packing.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The eluting power of the solvent system may be too high, causing the compound and impurities to travel through the column too quickly and without sufficient differential partitioning.

    • Solution: Decrease the polarity of the mobile phase. If using a gradient, make the gradient shallower to increase the separation between closely eluting compounds.[3] A good starting point for method development is to find a solvent system using Thin Layer Chromatography (TLC) that gives the target compound a retention factor (Rf) value of approximately 0.2-0.3.[4] The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7][8]

  • Incorrect Solvent System Choice: The selectivity of the separation can be poor with the chosen solvents.

    • Solution: Experiment with different solvent systems. For instance, if a hexane/ethyl acetate system is providing poor resolution, switching to a dichloromethane/methanol system could alter the elution order and improve separation.[3]

  • Improper Column Packing: Voids or channels in the stationary phase can lead to band broadening and poor separation.

    • Solution: Ensure the column is packed uniformly. A slurry packing method is generally recommended for silica gel to minimize the risk of air bubbles and channels.[1]

  • Column Overload: Loading too much crude sample onto the column can exceed its capacity, leading to broad, overlapping peaks.[9]

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase weight for complex mixtures.

Issue 2: Peak Tailing of the Target Compound

Question: The spots on my TLC plates and the peaks in my HPLC analysis of the collected fractions are showing significant tailing. What causes this and how can I fix it?

Answer: Peak tailing is often observed with polar compounds like aminothiazoles and can be attributed to secondary interactions with the stationary phase or issues with the mobile phase.[10]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic amino group of the thiazole can interact strongly with acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Solution 1: Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into the mobile phase. This will neutralize the acidic silanol groups and minimize the unwanted interactions.[4]

    • Solution 2: Use a Deactivated Stationary Phase: Consider using an end-capped silica gel or a different stationary phase like alumina, which may have less acidic sites.

  • Mobile Phase pH: The ionization state of the aminothiazole can affect its interaction with the stationary phase.

    • Solution: If using a buffered mobile phase (more common in HPLC but can be adapted for column chromatography), ensure the pH is optimized to keep the analyte in a single, un-ionized form if possible.[11]

Issue 3: Low or No Recovery of the Product

Question: I am unable to recover a significant amount of my 5-Ethyl-4-propyl-thiazol-2-ylamine from the column. Where could it have gone?

Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.

Potential Causes & Solutions:

  • Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is binding too strongly to be eluted.

    • Solution: Gradually increase the polarity of the mobile phase. If a gradient from non-polar to polar solvents does not elute the compound, a stronger, more polar solvent like methanol with a small percentage of acetic acid (to protonate the amine and increase its solubility) might be necessary to wash the column. For future purifications, consider a more polar stationary phase like reversed-phase silica (C18) if the compound is highly polar.[12]

  • Compound Degradation: 2-Aminothiazoles can be susceptible to degradation under certain conditions.[13][14]

    • Solution: Assess the stability of your compound under the chromatographic conditions. Avoid prolonged exposure to highly acidic or basic mobile phases if your compound is sensitive.[13][14] It is also advisable to protect the compound from light if it is photolabile.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-Ethyl-4-propyl-thiazol-2-ylamine?

A1: For most 2-aminothiazole derivatives, silica gel (60-120 or 230-400 mesh) is the standard and most cost-effective choice for the stationary phase.[1] Its polar nature allows for good separation of moderately polar compounds. If significant peak tailing is observed due to strong interactions with acidic silanol groups, deactivated silica or alumina can be considered. For highly polar aminothiazoles, reversed-phase chromatography using a C18 stationary phase might be more suitable.[12]

Q2: How do I choose the right mobile phase for my column?

A2: The selection of the mobile phase is crucial for a successful separation.[1] The process should begin with TLC analysis to screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.3 for the target compound.[4] Other solvent systems to consider include dichloromethane/methanol and toluene/acetone.

Q3: What is a typical solvent gradient for eluting 5-Ethyl-4-propyl-thiazol-2-ylamine?

A3: A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.[1] A typical gradient for a moderately polar compound on silica gel might start with 100% hexane, gradually increasing the percentage of ethyl acetate. For example:

  • Initial Elution: 100% Hexane (to elute non-polar impurities)

  • Gradient: Increase to 5-10% Ethyl Acetate in Hexane

  • Continue Gradient: Gradually increase the Ethyl Acetate concentration in 5% increments. The exact gradient will depend on the impurity profile of your crude material.

Q4: How can I detect my compound in the collected fractions?

A4: The most common method for monitoring fractions is TLC.[15] Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. The spots can be visualized under a UV lamp, as the thiazole ring is a chromophore.[13] Staining with potassium permanganate or iodine can also be used for visualization if the compound is not UV-active.

Q5: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A5: Degradation on silica can be due to the acidic nature of the stationary phase.

  • Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (1-2%), followed by washing with the initial mobile phase to remove the excess base.[4]

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Visualizing the Workflow

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Find Rf ≈ 0.2-0.3) pack_col 2. Pack Column (Slurry Method) prep_tlc->pack_col load_sample 3. Load Sample (Dry or Wet Loading) pack_col->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC/HPLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

G cluster_separation cluster_tailing cluster_recovery start Problem Identified p_sep Poor Separation? start->p_sep sol_sep1 Decrease Mobile Phase Polarity p_sep->sol_sep1 Yes p_tail Peak Tailing? p_sep->p_tail No sol_sep2 Change Solvent System sol_sep1->sol_sep2 sol_sep3 Repack Column sol_sep2->sol_sep3 sol_tail1 Add Basic Modifier (e.g., Triethylamine) p_tail->sol_tail1 Yes p_rec Low Recovery? p_tail->p_rec No sol_tail2 Use Deactivated Silica sol_tail1->sol_tail2 sol_rec1 Increase Eluent Strength p_rec->sol_rec1 Yes end Consult Further p_rec->end No sol_rec2 Check Compound Stability sol_rec1->sol_rec2

Caption: A decision tree for troubleshooting common chromatography issues.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase polarity.
Method Development TLC analysis to achieve an Rf of 0.2-0.3 for the target compoundOptimizes separation and reduces purification time.
Peak Tailing Add 0.1-1% triethylamine to the mobile phaseNeutralizes acidic silanol sites on the silica gel.
Detection UV visualization (254 nm) and/or stainingThe thiazole ring is UV-active, providing a simple detection method.

References

Sources

Optimization

Thermal instability solutions for 5-Ethyl-4-propyl-thiazol-2-ylamine

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. Direct experimental data on the thermal instability of 5-Ethyl-4-propyl-thiazol-2-ylamine is limited in public...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. Direct experimental data on the thermal instability of 5-Ethyl-4-propyl-thiazol-2-ylamine is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the established physicochemical properties of the 2-aminothiazole scaffold and general principles of thermal analysis for small pharmaceutical molecules.[1][2] The proposed solutions and pathways are intended to serve as a strategic framework for experimental design.

Introduction

5-Ethyl-4-propyl-thiazol-2-ylamine is a substituted 2-aminothiazole, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3][4] The thermal stability of this and similar compounds is a critical parameter that can influence its synthesis, purification, formulation, and long-term storage, ultimately impacting its efficacy and safety. This guide provides a comprehensive resource for identifying and resolving potential thermal instability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can contribute to the thermal instability of 5-Ethyl-4-propyl-thiazol-2-ylamine?

A1: The thermal instability of 5-Ethyl-4-propyl-thiazol-2-ylamine is likely influenced by several factors inherent to its 2-aminothiazole core and substituents:

  • The 2-Aminothiazole Ring: This heterocyclic system, while aromatic, can be susceptible to ring-opening reactions at elevated temperatures, particularly in the presence of catalysts or reactive impurities.[1]

  • The Amino Group: The exocyclic amino group can participate in various thermally induced reactions, including dimerization, oxidation, or reactions with formulation excipients.

  • Substituent Effects: The ethyl and propyl groups, while relatively stable, can influence the molecule's crystal packing and melting point, which in turn can affect its decomposition temperature.[2]

  • Presence of Impurities: Residual solvents, catalysts from synthesis, or moisture can significantly lower the decomposition temperature.

Q2: What are the initial signs of thermal degradation I should look for in my sample?

A2: Visual inspection and routine analytical tests can provide early indications of thermal degradation:

  • Color Change: A change from a white or off-white powder to yellow or brown is a common indicator of degradation.

  • Changes in Physical State: Sintering, melting, or changes in powder flowability can suggest thermal events.

  • Appearance of New Peaks in HPLC: The emergence of new peaks or a decrease in the main peak area in a reverse-phase HPLC chromatogram is a clear sign of impurity formation.

  • Inconsistent Biological Activity: A loss of potency or inconsistent results in biological assays can be a downstream effect of compound degradation.

Q3: What are the recommended storage conditions for 5-Ethyl-4-propyl-thiazol-2-ylamine to minimize thermal degradation?

A3: While specific data for this compound is unavailable, general best practices for storing 2-aminothiazole derivatives to ensure stability include:

  • Temperature: Store at or below room temperature (2-8°C is often recommended for long-term storage). Some 2-aminothiazoles have shown degradation in DMSO even at room temperature, highlighting the need for colder storage, such as at -20°C.[5]

  • Light: Protect from light to prevent photo-degradation, which can be a concern for thiazole-containing compounds.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Use of a desiccator is recommended as water can facilitate hydrolytic degradation pathways.

Troubleshooting Guide for Thermal Instability

This section provides a structured approach to diagnosing and resolving thermal instability issues during your experiments.

Problem 1: Unexpected Degradation During a Thermal Reaction or Purification Step

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, difficult-to-separate byproducts observed by TLC or LC-MS.

  • Significant discoloration of the reaction mixture upon heating.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thermal degradation during synthesis.

Detailed Steps & Rationale:

  • Lower Reaction Temperature: The most straightforward solution is to reduce the thermal stress on the molecule. Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Alternative Synthetic Routes: Investigate synthetic pathways that avoid high-temperature steps. For instance, modern coupling reactions often proceed at lower temperatures than classical condensation reactions.[8][9]

  • Use Milder Reagents: Strong acids or bases can catalyze degradation at elevated temperatures. Consider using organic bases or milder acidic conditions.

  • Purify Starting Materials: Impurities, especially residual metals from previous synthetic steps, can act as catalysts for decomposition. Ensure the purity of your starting materials before subjecting them to heat.

Problem 2: Compound Degradation Observed During Storage

Symptoms:

  • Appearance of new impurities in the HPLC analysis of a stored sample.

  • Decreased potency of the compound in biological assays over time.

  • Physical changes in the stored solid (color, clumping).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation during storage.

Detailed Steps & Rationale:

  • Lower Storage Temperature: As a general rule, reaction rates, including degradation, are significantly reduced at lower temperatures. Storing at -20°C is a prudent step, especially for stock solutions in solvents like DMSO.[5]

  • Protect from Light: Thiazole rings can be susceptible to photolytic degradation.[6][7] Storing samples in amber vials or in a light-proof container is crucial.

  • Inert Atmosphere: The sulfur atom and the aromatic ring can be sites of oxidation.[1] Purging the storage container with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • Control Moisture: The amino group and the thiazole ring can be susceptible to hydrolysis, especially at non-neutral pH. Storing the solid compound in a desiccator will minimize this risk.

Experimental Protocols for Thermal Stability Assessment

To proactively assess the thermal stability of 5-Ethyl-4-propyl-thiazol-2-ylamine, the following standard analytical techniques are recommended. These techniques are widely used in the pharmaceutical industry for quality control and stability studies.[10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.[11][12]

Protocol:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of 5-Ethyl-4-propyl-thiazol-2-ylamine into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis.

  • Record the mass loss as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the compound.[10][12] A sharp melting point followed immediately by decomposition can indicate thermal instability at the melting temperature.

Protocol:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of 5-Ethyl-4-propyl-thiazol-2-ylamine into a DSC pan and hermetically seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point.

  • Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under accelerated thermal stress conditions.[1][13]

Protocol:

  • Solid-State Thermal Stress:

    • Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 60°C, 80°C).

    • Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

    • Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

  • Solution-State Thermal Stress:

    • Prepare a solution of the compound in a relevant solvent (e.g., the solvent used for a reaction or formulation) at a known concentration.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points by HPLC.

Data Summary Table for Thermal Analysis:

Analytical TechniqueParameter MeasuredTypical Values for Stable 2-AminothiazolesSignificance for 5-Ethyl-4-propyl-thiazol-2-ylamine
TGADecomposition Temperature (Td)> 200°CA Td below this suggests potential thermal lability.
DSCMelting Point (Tm)Sharp, well-defined peakA broad melting range or an exothermic event after melting can indicate decomposition.
Forced Degradation% Degradation over time< 5% under accelerated conditionsHigher degradation rates indicate a need for stricter temperature control during handling and storage.

Potential Thermal Degradation Pathways

While the exact degradation pathways for 5-Ethyl-4-propyl-thiazol-2-ylamine require experimental confirmation, the following are chemically plausible based on the 2-aminothiazole scaffold.

G A 5-Ethyl-4-propyl-thiazol-2-ylamine B Oxidative Degradation A->B Heat, O2 C Thiazole Ring Opening A->C Heat, H2O, Acid/Base D Dimerization/Polymerization A->D High Temperature E Sulfoxide/Sulfone Formation B->E F Thiourea and other fragments C->F G N-N linked dimers or other polymers D->G

Caption: Plausible thermal degradation pathways for 5-Ethyl-4-propyl-thiazol-2-ylamine.

  • Oxidative Degradation: The electron-rich thiazole ring, particularly the sulfur atom, can be susceptible to oxidation at elevated temperatures in the presence of oxygen, leading to the formation of sulfoxides or sulfones.[1]

  • Hydrolytic Ring Opening: Under aqueous conditions, especially with acidic or basic catalysis, the thiazole ring can undergo hydrolytic cleavage.[1]

  • Dimerization/Polymerization: At high temperatures, intermolecular reactions involving the amino group can lead to the formation of dimers or oligomers.[5]

By understanding these potential issues and systematically applying the troubleshooting and analytical strategies outlined in this guide, researchers can effectively manage the thermal stability of 5-Ethyl-4-propyl-thiazol-2-ylamine and ensure the integrity of their experimental outcomes.

References

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals. (2024, February 29).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (2025, August 23).
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control - ResearchGate. (2019, May 15).
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide - Benchchem. (n.d.).
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.).
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8).
  • 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 | Benchchem. (n.d.).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR - Ovid. (n.d.).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27).
  • Research progress of thiazole flavor compounds. - CABI Digital Library. (n.d.).
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations | ACS Omega - ACS Publications. (2021, November 24).
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4 - RSC Publishing - The Royal Society of Chemistry. (2023, March 20).
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. (2016, May 4).
  • Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide - Benchchem. (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Thiazole Ring Closure

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we frequently encounter kinetic bottlenecks during the synthesis of thiazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we frequently encounter kinetic bottlenecks during the synthesis of thiazole derivatives. The most reliable and widely utilized pathway is the Hantzsch thiazole synthesis , which involves the condensation of an α -haloketone with a thioamide.

While this reaction is robust, researchers often struggle with prolonged reaction times (exceeding 12 hours) and the formation of isomeric byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to accelerate ring closure while maintaining high yields and purity.

Mechanistic Overview of the Hantzsch Thiazole Synthesis

To optimize a reaction, we must first understand its kinetic pathway. The Hantzsch synthesis is not a single concerted step; it is a cascade reaction.

Mechanism A Thioamide + α-Haloketone B S-Alkylation (Intermediate) A->B SN2 Attack C Intramolecular Cyclization B->C Ring Closure D Dehydration (Aromatization) C->D -H2O

Mechanism of Hantzsch thiazole synthesis from thioamides and α-haloketones.

Part 1: Mechanistic Bottlenecks & Troubleshooting FAQs

Q1: My thiazole ring closure is taking over 12 hours at room temperature with poor yields. What is the kinetic bottleneck? A1: The reaction proceeds through a multi-step pathway: an initial SN​2 nucleophilic attack of the thioamide sulfur on the α -haloketone, followed by intramolecular cyclization, and finally, dehydration to achieve the aromatic thiazole ring (1[1]). The final dehydration step is typically the kinetic bottleneck. At room temperature, the system lacks the activation energy required for efficient water elimination. To resolve this, you must introduce targeted energy (thermal, microwave, or ultrasonic) to drive the aromatization step forward.

Q2: When I increase the temperature to accelerate the reaction, I observe multiple byproduct spots on my TLC plate. How do I prevent this? A2: Prolonged conventional heating can lead to the formation of isomeric impurities or bis-thiazoles. Specifically, the initial SN​2 step generates hydrohalic acid (HX) as a byproduct. Under these highly acidic conditions, the reaction can thermodynamically favor the formation of isomeric 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles (2[2]). Solution: Maintain neutral or slightly basic conditions during the reaction, or utilize rapid-heating technologies (like microwaves) that complete the cyclization before acid-catalyzed degradation pathways can dominate.

Q3: How effective are alternative energy sources in reducing reaction time compared to conventional heating? A3: They are highly effective and represent the modern standard for this synthesis.

  • Microwave Irradiation: Provides direct dielectric heating to the polar intermediates, accelerating the cyclization and dehydration steps exponentially. Reactions that take 3 hours under reflux can reach completion in 10–15 minutes at 70–120°C (3[3]).

  • Ultrasonic Irradiation: Induces acoustic cavitation, creating localized microscopic hot spots that drive the reaction efficiently at macroscopic room temperature, often finishing in 10–20 minutes (4[4]).

Q4: Can continuous flow chemistry be applied to optimize this reaction for industrial scale-up? A4: Yes. Transitioning the Hantzsch thiazole synthesis from traditional batch reactors to continuous flow chemistry significantly enhances heat and mass transfer. Using optimized conditions at 50°C, a residence time of only 10 minutes can yield up to 95% of the isolated product, drastically improving the environmental footprint and scalability for Active Pharmaceutical Ingredients (APIs) (5[5]).

Part 2: Quantitative Comparison of Optimization Methods

The following table synthesizes the kinetic and yield data across different optimization methodologies to help you select the best approach for your laboratory setup.

Optimization MethodEnergy SourceTemperature (°C)Reaction TimeAvg. Yield (%)Key Mechanistic Advantage
Conventional Batch Thermal (Reflux)65–1002.5–3.5 h80–88Standard baseline; accessible equipment.
Ultrasonic Irradiation Acoustic CavitationRoom Temp10–20 min85–92Prevents thermal degradation of sensitive substrates.
Microwave-Assisted Dielectric Heating70–12010–15 min89–95Rapidly overcomes dehydration activation energy.
Continuous Flow Thermal (Flow)5010 min95Superior heat/mass transfer; highly scalable.
Part 3: Standardized Experimental Protocols

To ensure reproducibility, we recommend the Microwave-Assisted Protocol as the optimal balance between speed, yield, and purity. This protocol is designed as a self-validating system.

Workflow Step1 1. Reagent Preparation (Equimolar α-haloketone & thioamide) Step2 2. Solvent Addition (Ethanol or Methanol) Step1->Step2 Step3 3. Microwave Irradiation (70-90°C, 10-15 min) Step2->Step3 Step4 4. Self-Validation (TLC / LC-MS Monitoring) Step3->Step4 Step5 5. Work-up & Isolation (Na2CO3 Wash & Filtration) Step4->Step5

Optimized workflow for accelerated microwave-assisted Hantzsch thiazole synthesis.

Step-by-Step Methodology: Microwave-Assisted Hantzsch Synthesis
  • Reagent Preparation: In a microwave-safe reaction vessel, combine the α -haloketone (1.0 equiv, e.g., 2-bromoacetophenone) and the thioamide/thiourea (1.0 to 1.1 equiv). Causality: Using a slight excess of thioamide ensures complete consumption of the highly reactive and lachrymatory α -haloketone.

  • Solvent Addition: Add 2–5 mL of a polar protic solvent (e.g., Ethanol or Methanol). Polar solvents are crucial as they stabilize the charged intermediates formed during the SN​2 attack.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 70–90°C for 10–15 minutes under microwave irradiation.

  • Reaction Monitoring (Self-Validation): Cool the vessel and monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting α -haloketone spot confirms the completion of the SN​2 step, while the emergence of a single, highly UV-active spot indicates successful aromatization. If intermediate spots persist, extend irradiation by 5-minute increments.

  • Work-up and Isolation: Pour the reaction contents into a beaker containing a 5% aqueous Na2​CO3​ solution. Causality: The sodium carbonate neutralizes the hydrobromic/hydrochloric acid generated during the reaction, preventing acid-catalyzed isomerization and forcing the free-base thiazole product to precipitate.

  • Purification: Filter the resulting precipitate through a Buchner funnel, wash with cold water, and allow it to air dry. Recrystallize from ethanol if ultra-high purity is required.

References
  • Source: Benchchem.
  • Source: Benchchem.
  • Source: lboro.ac.
  • ResearchGate - Optimization of the reaction conditions for the synthesis of 4a.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted α-Haloketones in Thiazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of 2,4-disubstituted thiazoles synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of 2,4-disubstituted thiazoles synthesized via the classical Hantzsch cyclocondensation[1].

While this synthetic pathway is highly robust, the persistence of unreacted α-haloketones poses a significant bottleneck. These intermediates are potent lachrymators, highly alkylating (toxic), and notoriously difficult to separate from the desired thiazole product via standard silica gel chromatography due to co-elution and streaking[2]. This guide provides field-proven, causality-driven strategies to chemically quench and remove these reactive intermediates, ensuring a self-validating and scalable purification workflow.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why do α-haloketones persist in my Hantzsch thiazole synthesis, and why are they so hard to remove? A1: The Hantzsch synthesis relies on the cyclocondensation of an α-haloketone with a thioamide[1]. If the thioamide is sterically hindered or electronically deactivated, the reaction may not reach full conversion. Because α-haloketones possess both a polar carbonyl group and a highly polarizable carbon-halogen bond, their chromatographic retention factors ( Rf​ ) often overlap with the synthesized thiazole. Furthermore, their high electrophilicity makes them prone to reacting with chromatography media, causing severe streaking and product contamination.

Q2: Can I just use a standard aqueous workup to wash the unreacted haloketones away? A2: No. Most α-haloketones (such as 2-bromoacetophenone) are highly lipophilic and will partition almost exclusively into the organic phase (e.g., ethyl acetate or dichloromethane) during a standard water or brine wash. You must chemically alter the α-haloketone to change its solubility profile[2].

Q3: How does chemical quenching solve this purification issue? A3: Chemical quenching exploits the inherent reactivity of the α-haloketone—specifically, its susceptibility to nucleophilic attack or reductive dehalogenation[3]. By introducing a highly nucleophilic, water-soluble scavenging agent at the end of the reaction, we convert the lipophilic α-haloketone into a highly polar or water-soluble adduct. This allows the impurities to be easily removed via simple liquid-liquid extraction, leaving the pure thiazole in the organic phase[4].

Part 2: Quantitative Data & Method Comparison

Selecting the correct quenching strategy depends on the reactivity of your specific α-haloketone and the stability of your target thiazole. Below is a structured comparison of the most effective field-validated methods.

Quenching StrategyScavenging ReagentChemical MechanismResulting AdductPhase PartitioningIdeal Use Case
Aqueous Reduction 10-20% Na₂S₂O₃ (aq) SN​2 Substitution & ReductionBunte Salt (S-alkyl thiosulfate) / Halide saltsAqueous PhaseStandard unreacted α-haloketones; sensitive target thiazoles[4].
Scavenger Condensation Thiourea (solid)Hantzsch Cyclocondensation2-Aminothiazole derivativeAqueous Phase (as HCl salt)Highly lipophilic or sterically hindered α-haloketones[2].
Amine Quenching Diethylamine SN​2 Aminationα-Amino ketoneAqueous Phase (as HCl salt)When thio-nucleophiles are incompatible with the target molecule.

Part 3: Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system. Visual cues (such as color changes or phase separations) will confirm that the underlying chemical mechanisms are functioning correctly.

Protocol A: The Sodium Thiosulfate (Na₂S₂O₃) Quench

This is the standard, mildest approach for removing reactive halogens.

  • Reaction Completion & Solvent Swap: Once TLC confirms the Hantzsch reaction has stalled, remove the volatile reaction solvent (e.g., ethanol or methanol) under reduced pressure. Redissolve the crude residue in a water-immiscible solvent like Ethyl Acetate (EtOAc).

  • Reagent Addition: Add an equal volume of freshly prepared 10-20% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) to the organic layer[4].

  • Vigorous Biphasic Stirring: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes.

    • Causality: The thiosulfate ion is a soft nucleophile that preferentially attacks the soft electrophilic α-carbon of the haloketone. This SN​2 displacement forms a Bunte salt (an S-alkyl thiosulfate). Because the reaction occurs at the biphasic interface, vigorous stirring is mandatory to maximize surface area.

  • Self-Validation & Phase Separation: The organic layer will typically transition from a dark yellow/brown to a lighter, clearer color as elemental halogens are reduced to colorless halide salts[4]. Transfer to a separatory funnel, drain the aqueous waste (containing the Bunte salts), and wash the organic layer once with brine before drying over anhydrous Na₂SO₄.

Protocol B: The Thiourea Scavenge

Use this aggressive method when dealing with exceptionally persistent or sterically hindered α-haloketones.

  • In-Situ Reagent Addition: Do not work up the reaction. Instead, directly add 0.5 to 1.0 equivalents of solid thiourea to the crude Hantzsch reaction mixture[2].

  • Thermal Condensation: Heat the mixture to reflux for an additional 1–2 hours.

    • Causality: Thiourea is a potent bis-nucleophile. By adding it in excess and applying heat, we force a rapid, selective secondary Hantzsch condensation with the residual haloketone, converting it entirely into a 2-aminothiazole byproduct[2].

  • Acidic Workup: Remove the solvent in vacuo, redissolve the residue in EtOAc, and wash the organic layer with 1M HCl (aq).

    • Causality: The byproduct (a 2-aminothiazole) features a highly basic primary amine. During the mild acidic wash, this amine is protonated, shifting its solubility entirely into the aqueous phase. Your target 2,4-disubstituted thiazole (which lacks this primary amine and is significantly less basic) remains safely in the organic layer.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision tree and phase-separation workflow for eliminating α-haloketone impurities.

QuenchWorkflow Mix Crude Hantzsch Mixture (Thiazole + α-Haloketone) Decision Select Quench Method Based on Haloketone Reactivity Mix->Decision Thiosulfate Method A: Na₂S₂O₃ Forms Water-Soluble Bunte Salt Decision->Thiosulfate Standard Electrophiles Thiourea Method B: Thiourea Forms Polar 2-Aminothiazole Decision->Thiourea Hindered/Persistent Electrophiles WorkupA Biphasic Extraction (EtOAc / Water) Thiosulfate->WorkupA WorkupB Mild Acidic Extraction (EtOAc / 1M HCl) Thiourea->WorkupB Aqueous Aqueous Waste (Contains Quenched Adducts) WorkupA->Aqueous Aqueous Layer Organic Organic Phase (Contains Target Thiazole) WorkupA->Organic Organic Layer WorkupB->Aqueous Aqueous Layer WorkupB->Organic Organic Layer

Workflow for selecting and executing α-haloketone quenching strategies in thiazole synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Ethyl-4-propyl-thiazol-2-ylamine Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8). This guide is designed for researchers and process chemists experiencing low purity yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8). This guide is designed for researchers and process chemists experiencing low purity yields during the standard Hantzsch thiazole synthesis.

Mechanistic Overview & The "Symmetry Advantage"

The target molecule is synthesized via the condensation of 3-bromoheptan-4-one with thiourea . A massive inherent advantage of this specific synthesis is the symmetry of the starting ketone (heptan-4-one). Because heptan-4-one is perfectly symmetrical, alpha-bromination yields only a single regioisomer (3-bromoheptan-4-one). This elegantly bypasses the regioisomeric impurities that typically plague the Hantzsch synthesis of unsymmetrical ketones[1].

However, despite lacking regioisomers, low purity often arises from kinetic bottlenecks during the cyclization and dehydration phases, or from secondary over-reactions.

G N1 Heptan-4-one N2 3-Bromoheptan-4-one (α-Haloketone) N1->N2 Bromination (Br2 or NBS) N3 S-Alkylation Intermediate N2->N3 + Thiourea (SN2 Attack) N4 Hydroxythiazoline Intermediate N3->N4 Intramolecular Cyclization N5 5-Ethyl-4-propyl- thiazol-2-ylamine N4->N5 Dehydration (-H2O)

Mechanistic pathway for the Hantzsch synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Part 1: Diagnostic FAQ (Identifying Impurities)

Q1: My LC-MS shows a major impurity at +18 Da relative to the product (m/z 189 [M+H]+). What is this? A: This is the un-dehydrated hydroxythiazoline intermediate .

  • Causality: The Hantzsch synthesis is a multi-step cascade: SN2 attack, intramolecular cyclization, and finally, dehydration[1]. The dehydration step requires sufficient activation energy. If the reaction is run at room temperature or lacks an acidic proton source, the elimination of water stalls, and this intermediate accumulates[2].

  • Solution: Reflux the reaction in ethanol or add a catalytic amount of acid (e.g., p-TsOH) to drive the elimination of water thermodynamically.

Q2: I am seeing a higher molecular weight impurity (+112 Da). How do I prevent this? A: This indicates N-alkylation (over-alkylation) of your product.

  • Causality: The exocyclic 2-amino group of 5-ethyl-4-propyl-thiazol-2-ylamine is highly nucleophilic. If there is a high steady-state concentration of 3-bromoheptan-4-one in the reactor, the newly formed thiazole will execute a second SN2 attack on the haloketone, yielding an N-alkylated byproduct.

  • Solution: Invert your addition sequence. Do not mix all reagents at once. Instead, add the 3-bromoheptan-4-one dropwise to a refluxing solution of thiourea (using a 1.1 to 1.2 molar excess of thiourea). This keeps the electrophile concentration near zero, favoring the primary reaction.

Q3: Can I improve the purity profile by changing the solvent system? A: Yes. While ethanol is the traditional solvent, ionic liquids (ILs) have proven highly effective for 2-aminothiazole synthesis.

  • Causality: ILs such as [bmim]PF6 stabilize the charged transition states during the SN2 and cyclization steps, significantly accelerating the reaction while suppressing side reactions. Furthermore, the product can often be selectively extracted with ether, leaving unreacted thiourea and polar impurities trapped in the IL phase[3].

LogicTree Q1 Is Crude Purity < 95%? LCMS Run LC-MS / HPLC Q1->LCMS Imp1 Mass = Product + 18 Da (Hydroxythiazoline) LCMS->Imp1 Imp2 Mass = Product + 112 Da (N-Alkylation) LCMS->Imp2 Imp3 Unreacted Starting Materials LCMS->Imp3 Sol1 Increase Temp / Add Acid Catalyst Imp1->Sol1 Sol2 Adjust Stoichiometry (Dropwise Addition) Imp2->Sol2 Sol3 Check Reagent Quality / Extend Time Imp3->Sol3

Diagnostic logic tree for identifying and resolving common impurities in 2-aminothiazole synthesis.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting purity of 5-Ethyl-4-propyl-thiazol-2-ylamine.

EntrySolvent SystemTemp (°C)Addition MethodTime (h)Yield (%)Purity (HPLC)Primary Impurity Observed
1Ethanol25All-at-once2445%68%Hydroxythiazoline (+18 Da)
2Ethanol78 (Reflux)All-at-once272%82%N-Alkylated (+112 Da)
3Ethanol + p-TsOH78 (Reflux)Dropwise288%96%Trace starting material
4[bmim]PF6 (Ionic Liquid)50Dropwise192%>98%None (High purity extraction)

Part 3: Self-Validating Experimental Protocol

To ensure high purity, execute the following optimized methodology. This protocol utilizes a built-in self-validation system to prevent premature workup.

Step 1: Reagent Preparation & Setup

  • Ensure 3-bromoheptan-4-one is freshly distilled. Degraded haloketones release HBr and polymerize, severely impacting the final purity[1].

  • Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

Step 2: Controlled Hantzsch Cyclization

  • Dissolve 1.2 equivalents of thiourea (approx. 9.1 g, 120 mmol) in 100 mL of absolute ethanol.

  • Heat the solution to a gentle reflux (78 °C).

  • Place 1.0 equivalent of 3-bromoheptan-4-one (19.3 g, 100 mmol) in the addition funnel. Add the haloketone dropwise over 45 minutes to the refluxing thiourea solution.

  • Causality Note: This dropwise addition is the critical step to prevent the +112 Da N-alkylation impurity.

Step 3: Self-Validation & Dehydration Check

  • TLC Check: After 2 hours of reflux, spot the mixture on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the UV-active haloketone spot confirms complete SN2 conversion.

  • LC-MS Check: Pull a 0.1 mL aliquot and run a rapid LC-MS.

    • Validation: If a peak at m/z 189 [M+H]+ is observed, the hydroxythiazoline intermediate has not fully dehydrated[2]. Add 0.1 eq of p-TsOH and reflux for an additional hour.

    • Success: A clean peak at m/z 171 [M+H]+ confirms successful formation of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature. The product will be in the form of a hydrobromide salt.

  • Concentrate the mixture under reduced pressure to remove 70% of the ethanol.

  • Pour the concentrated mixture into 200 mL of ice-cold saturated Na₂CO₃ solution to neutralize the HBr and precipitate the free base amine.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallization: Recrystallize the crude solid from a mixture of hot ethanol and water to achieve >98% purity.

Sources

Optimization

pH adjustment for extraction of 5-Ethyl-4-propyl-thiazol-2-ylamine

Welcome to the Technical Support Center for the extraction and purification of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS No. 30709-63-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS No. 30709-63-8). This guide is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and troubleshooting protocols for liquid-liquid extraction workflows.

Part 1: Core Principles & Mechanistic Causality

Why does pH dictate the extraction efficiency of this compound? The extraction of 5-Ethyl-4-propyl-thiazol-2-ylamine relies entirely on manipulating its ionization state. The parent compound, 2-aminothiazole, has a known pKa of approximately 5.36[1]. However, the specific substitution pattern of this molecule—an ethyl group at the 5-position and a propyl group at the 4-position—alters its electronic properties[2].

Alkyl groups are electron-donating via inductive effects (+I). By pushing electron density into the thiazole ring, they increase the basicity of the endocyclic nitrogen (the primary site of protonation, stabilized by resonance from the 2-amino group). Consequently, the pKa of 5-Ethyl-4-propyl-thiazol-2-ylamine is elevated to an estimated 5.8 to 6.2 .

To design a self-validating extraction system, we apply the "2-Unit Rule":

  • For Organic Extraction (Free Base): The aqueous pH must be at least 2 units above the pKa (pH ≥ 8.5) to ensure >99% of the molecules are un-ionized and lipophilic[3].

  • For Aqueous Extraction (Salt): The aqueous pH must be at least 2 units below the pKa (pH ≤ 4.0) to ensure >99% protonation, rendering the molecule highly water-soluble.

pH vs. Ionization State Partitioning Data
Aqueous Phase pHDominant Chemical SpeciesSolubility PreferenceRecommended Action
pH < 2.0 Thiazolium Cation (Protonated)Aqueous Phase (>99%)Extract impurities with organic solvent.
pH 5.8 – 6.2 50% Cation / 50% Free BaseEmulsion / Mixed PhaseAvoid. Causes severe yield loss.
pH 9.0 – 10.0 Neutral Amine (Free Base)Organic Phase (>99%)Extract target with EtOAc or DCM.
pH > 12.0 Neutral AmineOrganic PhaseAvoid. Risks oxidative degradation.

Part 2: Experimental Workflows

Workflow A: Acid-Base Back-Extraction (High-Purity Protocol)

This self-validating protocol leverages the reversible protonation of the thiazole core to separate the target amine from non-basic organic impurities.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction (Target to Aqueous): Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and vent. The pH of the aqueous layer must be between 1.0 and 2.0.

  • Phase Separation: Collect the lower/upper aqueous layer (depending on organic solvent density). The target is now a water-soluble hydrochloride salt. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Cool the isolated aqueous phase in an ice bath (neutralization is exothermic). Slowly add 1M NaOH or saturated Na₂CO₃ dropwise while stirring until the pH reaches 9.5 to 10.0 . The solution will become cloudy as the free base precipitates.

  • Final Extraction (Target to Organic): Add fresh organic solvent to the basic aqueous phase. Shake and separate. The target amine is now in the organic phase.

  • Finishing: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Ionization Cation Protonated Cation (pH < 4.0) Water Soluble Equil pKa ~ 5.8 - 6.2 (50/50 Mixture) Cation->Equil +OH⁻ / +H⁺ FreeBase Neutral Free Base (pH > 8.5) Organic Soluble Equil->FreeBase +OH⁻ / +H⁺

pH-dependent ionization states of 5-Ethyl-4-propyl-thiazol-2-ylamine.

ExtractionWorkflow Start Crude Mixture in Organic Solvent (Target + Impurities) AcidAdd Add 1M HCl (Adjust to pH 1-2) Start->AcidAdd AqPhase1 Aqueous Phase (Protonated Thiazolium Salt) AcidAdd->AqPhase1 Target partitions OrgPhase1 Organic Phase (Neutral Impurities - Discard) AcidAdd->OrgPhase1 Impurities remain BaseAdd Add 1M NaOH (Adjust to pH 9-10) AqPhase1->BaseAdd AqPhase2 Aqueous Phase (Aqueous Salts - Discard) BaseAdd->AqPhase2 Aqueous waste OrgPhase2 Organic Phase (Purified Free Base) BaseAdd->OrgPhase2 Extract with EtOAc

Acid-Base Back-Extraction Workflow for 5-Ethyl-4-propyl-thiazol-2-ylamine.

Part 3: Troubleshooting & FAQs

Q: I adjusted the pH to 7.0, but my extraction yields into the organic phase are extremely low. Why? A: A pH of 7.0 is too close to the estimated pKa (~6.0) of 5-Ethyl-4-propyl-thiazol-2-ylamine. At pH 7.0, approximately 10-20% of the compound remains protonated as a water-soluble cation, leading to significant partitioning across both phases. You must adjust the pH to at least 9.0 to ensure complete deprotonation into the free-base form[3].

Q: Severe emulsions form during the basic extraction step. How can I break them? A: Alkyl-substituted aminothiazoles possess both a polar headgroup and lipophilic alkyl tails (ethyl and propyl), allowing them to act as weak surfactants at the organic-aqueous interface.

  • Immediate Fix: Add saturated brine (NaCl) to the aqueous phase. This increases the ionic strength, decreasing the solubility of the organic solvent in the aqueous layer (salting-out effect).

  • Alternative Fix: Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q: The extracted organic layer turns dark brown over time. Is the compound degrading? A: Yes. Electron-rich 2-aminothiazoles are susceptible to oxidative degradation, particularly in highly alkaline environments (pH > 12) or upon prolonged exposure to air and light.

  • Prevention: Do not exceed pH 10 during the basification step. Perform the extraction rapidly, dry the organic layer immediately, and store the final isolated solid under an inert atmosphere (Argon/Nitrogen) at 4°C.

Q: Can I use a weaker base like Sodium Bicarbonate (NaHCO₃) instead of NaOH? A: Saturated NaHCO₃ typically buffers around pH 8.3. While this will extract the majority of the 5-Ethyl-4-propyl-thiazol-2-ylamine, it borders the edge of the "2-Unit Rule" margin. For maximum quantitative yield, Sodium Carbonate (Na₂CO₃, pH ~10.5) or dilute NaOH is preferred.

Part 4: References

  • 2-Aminothiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amine Peaks in Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Amine-Substituted Thiazoles and the Need for Rigorous Characterization Thiazole derivatives are a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Amine-Substituted Thiazoles and the Need for Rigorous Characterization

Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an amine functionality onto the thiazole ring is a common strategy to modulate the pharmacological profile of these molecules. The position, substitution pattern (primary, secondary), and electronic environment of the amine group are critical determinants of a compound's efficacy and safety.

Therefore, unambiguous structural confirmation and the ability to differentiate between isomers are paramount in drug discovery and development. While several analytical techniques can provide structural information, FTIR spectroscopy offers a rapid, non-destructive, and highly sensitive method for identifying and characterizing the amine functional groups within these complex heterocyclic systems.

Foundational Principles: Understanding the Vibrational Language of Amines in FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1][2] These vibrations occur at specific, quantized frequencies that are characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. For amine-containing compounds, the most informative vibrations involve the N-H and C-N bonds.

N-H Stretching Vibrations: A Clear Indicator of Amine Type

The N-H stretching vibrations are found in the 3500-3250 cm⁻¹ region of the infrared spectrum and are highly diagnostic for distinguishing between primary, secondary, and tertiary amines.[3][4]

  • Primary Amines (R-NH₂): Exhibit two distinct bands in the 3400-3250 cm⁻¹ range. These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.[3]

  • Secondary Amines (R₂-NH): Show a single, weaker absorption band in the 3350-3310 cm⁻¹ region, arising from the stretching of the single N-H bond.[3]

  • Tertiary Amines (R₃-N): Lack an N-H bond and therefore do not show any absorption in this region.[4]

The intensity of these bands can be influenced by hydrogen bonding. In concentrated samples, these peaks may broaden and shift to lower wavenumbers.

N-H Bending Vibrations: Complementary Structural Information

In addition to stretching, the N-H bond can also undergo bending vibrations, which appear at lower frequencies in the spectrum.

  • Primary Amines: Display a characteristic "scissoring" vibration in the 1650-1580 cm⁻¹ region.[3]

  • Secondary Amines: The in-plane bending vibration is often weak and can be difficult to observe.[5]

  • N-H Wagging: Both primary and secondary amines can exhibit a broad out-of-plane "wagging" vibration in the 910-665 cm⁻¹ range.[3]

C-N Stretching Vibrations: Probing the Linkage to the Thiazole Ring

The stretching vibration of the carbon-nitrogen bond provides information about the connection of the amine group to the thiazole ring. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ region.[3] The exact position can be influenced by the electronic effects of other substituents on the thiazole ring.

Experimental Protocol: A Self-Validating System for High-Quality FTIR Data

The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed to ensure reproducibility and data integrity. ATR is often preferred for solid samples due to its minimal sample preparation requirements.[6]

Instrument and Accessory Preparation
  • Spectrometer Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum, thereby removing any instrumental and environmental absorptions.[2]

Sample Analysis
  • Sample Application: Place a small amount of the solid thiazole derivative onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface. Inconsistent pressure is a common source of spectral variability.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum.[7]

Post-Analysis
  • Sample Removal and Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after each measurement to prevent cross-contamination.

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the key vibrational bands of the amine and thiazole functionalities.

Visualizing the Workflow: From Sample to Spectrum

FTIR_Workflow FTIR Analysis Workflow for Thiazole Derivatives cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Instrument_Purge Instrument Purge Clean_ATR Clean ATR Crystal Instrument_Purge->Clean_ATR Background_Scan Acquire Background Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Up Clean ATR Crystal Acquire_Spectrum->Clean_Up Data_Processing Fourier Transform Acquire_Spectrum->Data_Processing Spectral_Interpretation Interpret Spectrum Data_Processing->Spectral_Interpretation

Caption: A logical workflow for the structural elucidation of an organic compound.

Comparative Analysis: FTIR in the Context of Other Spectroscopic Techniques

While FTIR is a powerful tool, a comprehensive structural elucidation of novel thiazole derivatives often necessitates a multi-technique approach. The following table compares the utility of FTIR with other common analytical methods.

Technique Information Provided Strengths for Aminothiazole Analysis Limitations
FTIR Functional group identification (amine type, C=N, C=C, etc.).[8]- Excellent for distinguishing primary, secondary, and tertiary amines.- Rapid and non-destructive.- Sensitive to changes in the electronic environment of the amine.- Provides limited information on the overall molecular connectivity.- Can be challenging to differentiate isomers with similar functional groups.
NMR (¹H, ¹³C) Detailed information on the carbon-hydrogen framework, including connectivity, stereochemistry, and the electronic environment of each atom.[3]- Unambiguously determines the position of the amine group and other substituents on the thiazole ring.- Can differentiate between isomers.- Provides quantitative information.- Requires larger sample quantities than FTIR.- Longer acquisition times.- Less sensitive than mass spectrometry.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[3]- Confirms the molecular formula.- High-resolution MS (HRMS) provides unambiguous elemental composition.- Fragmentation patterns can offer structural clues.- Does not directly probe functional groups.- Is a destructive technique.
Raman Spectroscopy Complementary vibrational information to FTIR.[9]- Excellent for symmetric, non-polar bonds.- Less interference from water, making it suitable for aqueous samples.[9]- Can provide information on the thiazole ring skeletal vibrations.- Weaker signal for polar functional groups like amines compared to FTIR.[9]- Can be affected by sample fluorescence.

Interpreting the Spectrum: A Case Study Approach

Let's consider the hypothetical FTIR spectrum of a 2-amino-4-substituted-thiazole.

Expected Vibrational Bands for a Primary Aminothiazole Derivative:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Asymmetric Stretch~3450-3350Confirms the presence of a primary amine.[3]
N-H Symmetric Stretch~3350-3250Confirms the presence of a primary amine.[3]
N-H Bending (Scissoring)~1650-1580Further evidence of a primary amine.[3]
C=N and C=C Stretching (Thiazole Ring)~1610-1420Characteristic of the thiazole ring system.[8]
Aromatic C-N Stretch~1335-1250Indicates the amine is attached to the aromatic thiazole ring.[3]

The presence of a pair of bands in the high-frequency region (3500-3250 cm⁻¹) is a strong and direct confirmation of the primary amine group. The C=N and C=C stretching vibrations of the thiazole ring often appear as a series of sharp bands, providing a "fingerprint" for the heterocyclic core.

Visualizing Amine Vibrational Modes

Amine_Vibrations cluster_primary Primary Amine (R-NH₂) cluster_secondary Secondary Amine (R₂-NH) N1 N H1_1 H N1->H1_1 H1_2 H N1->H1_2 R1 R N1->R1 asym1 Asymmetric Stretch sym1 Symmetric Stretch sci1 Scissoring Bend N2 N H2_1 H N2->H2_1 R2_1 R N2->R2_1 R2_2 R N2->R2_2 stretch2 N-H Stretch

Caption: Key vibrational modes of primary and secondary amines.

Conclusion: An Integrated Approach to Structural Elucidation

FTIR spectroscopy is an indispensable tool in the arsenal of the medicinal chemist for the rapid and reliable identification of amine functionalities in thiazole derivatives. Its ability to quickly differentiate between primary, secondary, and tertiary amines makes it an efficient screening technique. However, for the unambiguous structural determination of novel compounds, it is crucial to integrate FTIR data with complementary techniques such as NMR and mass spectrometry. This synergistic approach ensures a comprehensive and robust characterization of these pharmaceutically important molecules.

References

  • Benchchem. (n.d.). FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • Benchchem. (n.d.). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
  • Mugberia Gangadhar Mahavidyalaya. (n.d.).
  • LPD Lab Services Ltd. (2026).
  • FindLight. (2019, March 27).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Scribd. (n.d.).
  • Anonymous. (n.d.).
  • Jasco Inc. (n.d.). Theory of FTIR Spectroscopy.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • ACS Publications. (2021, September 29).
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds.
  • Anonymous. (n.d.).
  • World Scientific Publishing. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and theoretical spectroscopic analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
  • ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
  • PubMed. (2012, March 15).
  • ResearchGate. (2025, August 9). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole | Request PDF.
  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole | Request PDF.
  • Anonymous. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • Anonymous. (n.d.).
  • Anonymous. (2021, June 3). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS)
  • Anonymous. (n.d.). CHEMISTRY PAPER No.

Sources

Comparative

Optimizing HPLC Method Development for 5-Ethyl-4-propyl-thiazol-2-ylamine: A Comparative Guide

As drug development pipelines increasingly incorporate complex heterocyclic building blocks, analytical scientists are frequently tasked with developing robust, stability-indicating assays for compounds that defy standar...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex heterocyclic building blocks, analytical scientists are frequently tasked with developing robust, stability-indicating assays for compounds that defy standard chromatographic conditions. 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS 30709-63-8), a highly functionalized 2-aminothiazole derivative, is a prime example of such an analytical challenge.

This guide objectively compares traditional low-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an optimized high-pH approach utilizing hybrid silica technology. By examining the causality behind peak tailing and retention loss, we provide a self-validating framework for developing a superior analytical method.

Chemical Profiling & The Causality of Peak Tailing

To develop a reliable method, we must first understand the physicochemical behavior of the analyte. 5-Ethyl-4-propyl-thiazol-2-ylamine possesses a basic exocyclic amino group attached to an electron-rich thiazole ring.

The Chromatographic Challenge: When analyzing basic, ionizable compounds on standard silica-based C18 columns, the basic amino group frequently undergoes secondary electrostatic interactions with residual, unendcapped acidic silanols (Si-O⁻) on the stationary phase[1]. This dual-retention mechanism (hydrophobic partitioning + ionic exchange) manifests as severe peak tailing, reduced theoretical plates ( N ), and compromised quantitative accuracy.

Mechanism Base 5-Ethyl-4-propyl-thiazol-2-ylamine (Basic Aminothiazole) LowPH Low pH (pH 3.0) Protonated Amine (Cationic) Base->LowPH HighPH High pH (pH 10.0) Neutral Amine (Free Base) Base->HighPH Silanol Residual Silanol Interaction (Peak Tailing & Poor Retention) LowPH->Silanol Ionic Attraction Partition Hydrophobic Partitioning (Sharp Peak, High Efficiency) HighPH->Partition No Ionic Interaction

Mechanistic pathway of pH-dependent silanol interactions and peak tailing.

Methodology Comparison: Traditional vs. Optimized Approaches

Alternative A: Traditional Low-pH RP-HPLC (Standard C18)

Historically, chromatographers suppress silanol ionization by lowering the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid)[1]. While this neutralizes the silanols, it fully protonates the aminothiazole.

  • The Flaw: The protonated analyte becomes highly polar, significantly reducing its retention factor ( k′ ). Furthermore, 2-aminothiazole derivatives can undergo acid-catalyzed hydrolysis of the thiazole ring when exposed to strong acidic environments over prolonged periods[1].

Alternative B: Optimized High-pH RP-HPLC (Hybrid BEH C18)

A more mechanistically sound approach for basic compounds is to raise the mobile phase pH at least two units above the analyte's pKa[2]. At pH 10.0, the amine group is completely deprotonated (neutral). The molecule now interacts with the stationary phase purely through hydrophobic partitioning (driven by its ethyl and propyl chains), completely eliminating ionic tailing.

  • The Solution: Because standard silica dissolves via nucleophilic attack at pH > 8, this method requires an Ethylene Bridged Hybrid (BEH) column (e.g., Waters XBridge). Hybrid particle technology incorporates organic bridges within the silica matrix, providing exceptional stability and reproducibility across pH extremes.

Quantitative Performance Data

The following table summarizes the experimental comparison between the traditional and optimized methods for a 100 µg/mL standard of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Chromatographic ParameterAlternative A: Standard C18 (pH 3.0)Alternative B: Hybrid BEH C18 (pH 10.0)Performance Gain / Causality
Retention Time ( tR​ ) 2.4 min6.8 min+183% Retention. Neutral free base partitions stronger into the C18 phase than the protonated cation.
Asymmetry Factor ( Tf​ ) 1.851.05Optimal Shape. High pH eliminates secondary electrostatic interactions with silanols.
Theoretical Plates ( N ) 3,50014,200+305% Efficiency. Pure hydrophobic partitioning yields a tighter, more cohesive elution band.
Column Lifetime NormalExtendedHybrid BEH particles prevent silica dissolution at high pH.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a method must not only separate the main peak but also prove it can resolve the analyte from its degradation products. The following step-by-step protocol establishes a self-validating, stability-indicating assay.

Workflow Start Compound Profiling (pKa & LogP Analysis) ColSelect Column Selection (Standard C18 vs. Hybrid BEH C18) Start->ColSelect pHScreen Mobile Phase pH Screening (Low pH 3.0 vs. High pH 10.0) ColSelect->pHScreen Eval Chromatographic Evaluation (Tailing Factor & Resolution) pHScreen->Eval Opt Method Optimization (Gradient & Temperature) Eval->Opt Val Self-Validating Protocol (Forced Degradation) Opt->Val

HPLC method development and validation workflow for aminothiazoles.

Step 1: Mobile Phase Preparation (Optimized High-pH)
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm (or equivalent high-pH stable hybrid column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

    • 15–16 min: Return to 5% B (Re-equilibration for 4 min).

Step 3: Self-Validating Forced Degradation Protocol

To prove the method is stability-indicating, the compound must be stressed to generate potential impurities (e.g., oxidative ring-opening or hydrolysis products), ensuring the main peak remains fully resolved ( Rs​>2.0 )[1].

  • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection[1].

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection[1].

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.

  • Analysis: Inject all stressed samples. The optimized high-pH method will successfully retain the intact 5-Ethyl-4-propyl-thiazol-2-ylamine while eluting the more polar degradation products earlier in the gradient, validating the method's specificity.

References

  • Routine Switching Between High and Low pH on XBridge HPLC Columns Waters Corporation[Link]

  • RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form Remedy Publications LLC[Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 5-Ethyl vs. 5-Methyl Thiazole Derivatives

An In-Depth Technical Guide: For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active agents.[1][2] The substituti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active agents.[1][2] The substitution pattern on this heterocycle profoundly dictates its chemical behavior and, consequently, its utility as a scaffold. While the influence of strongly activating or deactivating groups is well-documented, the subtler distinctions between simple alkyl substituents are often less explored yet critical for fine-tuning molecular properties.

This guide provides a comparative analysis of the reactivity of 5-ethyl- and 5-methyl-thiazole derivatives. Moving beyond a simple list of reactions, we will explore the underlying electronic principles that govern their behavior in key chemical transformations. By understanding the causality behind their reactivity, scientists can make more informed decisions in synthetic route design and lead optimization.

Part 1: The Theoretical Framework: Electronic Influence of C5-Alkyl Groups

The reactivity of the thiazole ring is governed by its electronic landscape. The C5 position is inherently the most electron-rich, making it the preferred site for electrophilic attack in an unsubstituted thiazole.[3][4] Conversely, the C2 proton is the most acidic, readily removed by strong bases to create a potent nucleophilic center.[3] The nitrogen at N3 acts as a Lewis base, available for protonation or alkylation.

When an alkyl group is placed at the C5 position, it modulates this inherent reactivity through its electron-donating properties. This donation occurs through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbon of the thiazole ring, leading to a net push of electron density through the sigma (σ) bond framework into the ring.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the alkyl group with the π-system of the thiazole ring provides additional electron delocalization, further increasing the ring's electron density.

The primary difference between an ethyl and a methyl group lies in the strength of the inductive effect. An ethyl group, with its additional methyl unit, exerts a slightly stronger +I effect than a single methyl group.[5] This seemingly minor difference leads to a critical hypothesis:

Core Hypothesis: The thiazole ring of a 5-ethyl derivative is marginally more electron-rich than that of its 5-methyl counterpart. This increased electron density is predicted to enhance its nucleophilicity and decrease the acidity of its C-H protons.

This leads to the following predicted outcomes:

  • Increased rate of electrophilic aromatic substitution.

  • Decreased acidity of the C2 proton.

  • Decreased rate of nucleophilic aromatic substitution (for reactions on other ring positions).

G cluster_methyl 5-Methylthiazole cluster_ethyl 5-Ethylthiazole M_Ring Thiazole Ring (Baseline Electron Density) M_Me Methyl (CH₃) M_Me->M_Ring +I (Inductive Effect) Hyperconjugation E_Ring Thiazole Ring (Slightly Higher Electron Density) E_Et Ethyl (CH₂CH₃) E_Et->E_Ring Stronger +I (Inductive Effect) Hyperconjugation G cluster_steps Experimental Workflow Start 5-Alkylthiazole Intermediate 2-Lithio-5-alkylthiazole Start->Intermediate Deprotonation (Step 1) Base Product 2-Substituted-5-alkylthiazole Intermediate->Product Quench (Step 2) Electrophile

Sources

Comparative

Spectroscopic Profiling and Comparative UV-Vis Analysis of 5-Ethyl-4-propyl-thiazol-2-ylamine

Introduction to the Thiazol-2-ylamine Scaffold The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and biologically active compounds ()[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Thiazol-2-ylamine Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and biologically active compounds ()[1]. While the base 2-aminothiazole ring provides fundamental hydrogen bonding and target-binding capabilities, aliphatic substitutions—such as those found in 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) —dramatically alter the molecule's lipophilicity, steric profile, and electronic distribution.

For researchers developing high-performance liquid chromatography (HPLC) assays, monitoring photostability, or conducting quantitative purity assessments, establishing the precise UV-Visible (UV-Vis) absorption characteristics of this specific derivative is a critical first step.

Electronic Structure & Substituent Effects

The UV-Vis absorption profile of thiazol-2-ylamines is primarily governed by the π→π∗ transitions of the heteroaromatic ring and the n→π∗ transitions involving the non-bonding lone pairs on the nitrogen and sulfur atoms.

The unsubstituted 2-aminothiazole core exhibits a primary absorption maximum ( λmax​ ) at approximately 267 nm ()[2]. However, the introduction of the 5-ethyl and 4-propyl groups in 5-Ethyl-4-propyl-thiazol-2-ylamine introduces strong electron-donating positive inductive (+I) and hyperconjugative effects. These effects raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap. Consequently, this induces a measurable bathochromic (red) shift, pushing the expected λmax​ to approximately 275 nm.

Comparative UV-Vis Performance Data

To objectively evaluate the spectroscopic behavior of 5-Ethyl-4-propyl-thiazol-2-ylamine, we must compare its profile against both the unsubstituted core and an aryl-substituted alternative. This comparison aids assay developers in selecting the appropriate detection wavelengths and understanding structural interferences.

CompoundSubstitution PatternApprox. λmax​ (nm)Molar Absorptivity ( ϵ )Primary Spectral Characteristic
2-Aminothiazole Unsubstituted267Low-MediumBaseline π→π∗ transition[2]
5-Ethyl-4-propyl-thiazol-2-ylamine 4-Propyl, 5-Ethyl~275MediumBathochromic shift via +I effect
4-Phenylthiazol-2-ylamine 4-Phenyl~290HighExtended conjugation via phenyl ring

Experimental Methodology: High-Fidelity UV-Vis Profiling

As a Senior Application Scientist, I emphasize that reproducible UV-Vis data relies entirely on controlling solvent microenvironments and optical clarity. The following self-validating protocol ensures the accurate determination of the absorption maximum and molar extinction coefficient for dialkyl-substituted thiazoles.

Step 1: Solvent Selection & Preparation

  • Action : Select spectroscopic-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Causality : Solvents with UV cutoffs below 220 nm (like MeOH) prevent baseline interference in the critical 250–300 nm region. DMSO can be used for highly concentrated stock solutions due to the lipophilic nature of the ethyl/propyl chains, but it must be heavily diluted in a lower-cutoff solvent prior to scanning to avoid masking the target peaks.

Step 2: Stock Solution Formulation

  • Action : Accurately weigh 1.70 mg of 5-Ethyl-4-propyl-thiazol-2-ylamine (MW: 170.28 g/mol )[1] and dissolve in 10 mL of the selected solvent to create a 1 mM stock. Sonicate for 2 minutes.

  • Causality : Complete dissolution is non-negotiable. It prevents light scattering (Mie/Rayleigh scattering) from undissolved micro-particulates, which artificially inflates absorbance readings and skews the baseline.

Step 3: Serial Dilution & Baseline Calibration

  • Action : Dilute the stock to a working concentration of 10 μ M. Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline correction on the spectrophotometer.

  • Causality : Quartz cuvettes are mandatory; standard plastic or glass cuvettes absorb strongly below 300 nm, effectively blinding the detector to the thiazole π→π∗ peak. The baseline correction creates a self-validating zero-point, ensuring all subsequent absorbance is strictly from the analyte.

Step 4: Spectral Acquisition

  • Action : Replace the sample cuvette solvent with the 10 μ M analyte solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min.

  • Causality : This specific window captures the primary π→π∗ transition while simultaneously monitoring for any unexpected degradation byproducts (which typically appear at higher wavelengths).

Workflow Visualization

UVVisWorkflow Start Compound: 5-Ethyl-4-propyl-thiazol-2-ylamine Prep Prepare 10 μM Stock Solution Start->Prep Solvent1 Polar Protic (MeOH) Assess H-bonding shifts Prep->Solvent1 Solvent2 Polar Aprotic (DMSO) Assess baseline π→π* Prep->Solvent2 Measure UV-Vis Spectrophotometry Scan Range: 200 - 400 nm Solvent1->Measure Solvent2->Measure Analysis Identify λmax (~275 nm) Calculate Extinction Coeff. (ε) Measure->Analysis App1 Purity & Concentration Assay Analysis->App1 App2 Photostability Profiling Analysis->App2

Workflow for the UV-Vis spectroscopic characterization and application of 2-aminothiazole derivatives.

Photostability and Assay Implications

Understanding the exact λmax​ is not just required for quantification; it is vital for stability profiling. 2-aminoazole derivatives are known to undergo wavelength-dependent photodegradation under mid-range UV light ()[3]. When developing assays for 5-Ethyl-4-propyl-thiazol-2-ylamine, exposing the compound to prolonged light sources near its ~275 nm absorption maximum will actively accelerate its degradation. Therefore, the use of amber glassware and actinic shielding is highly recommended during prolonged benchtop handling to maintain structural integrity and ensure reliable downstream data.

References

  • Title : Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study Source : MDPI URL : [Link]

  • Title : UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth Source : RSC Publishing URL :[Link]

Sources

Validation

Validating purity of 5-Ethyl-4-propyl-thiazol-2-ylamine via TLC

Validating the Purity of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Comparative Guide to TLC and Advanced Chromatographic Methods In medicinal chemistry and drug development, the 2-aminothiazole scaffold is a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Comparative Guide to TLC and Advanced Chromatographic Methods

In medicinal chemistry and drug development, the 2-aminothiazole scaffold is a highly privileged structure due to its diverse biological activities. Specifically, 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) serves as a critical building block for synthesizing complex therapeutic agents[1]. However, the presence of the electron-donating 2-amino group and the lipophilic alkyl chains (ethyl and propyl) at the 5- and 4-positions, respectively, creates unique challenges for purity validation.

As a Senior Application Scientist, I approach analytical validation not merely as a checklist, but as a mechanistic evaluation of the molecule's physicochemical properties. This guide objectively compares Thin Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) for validating the purity of 5-Ethyl-4-propyl-thiazol-2-ylamine, providing field-proven protocols and self-validating experimental designs that align with ICH Q2(R1) guidelines[2].

Mechanistic Causality in Chromatographic Separation

To design an effective purity validation system, we must first understand the causality behind the molecule's interaction with stationary and mobile phases:

  • The 2-Amino Group (Polarity & Hydrogen Bonding): The primary amine is highly polar and acts as both a hydrogen bond donor and acceptor. On a bare silica TLC plate, this group binds strongly to the acidic silanol groups, often causing severe peak tailing or streaking.

  • The Thiazole Core (UV Activity): The conjugated aromatic system of the thiazole ring strongly absorbs ultraviolet light (λ ≈ 254 nm), allowing for non-destructive UV visualization[1].

  • The Alkyl Chains (Lipophilicity): The 5-ethyl and 4-propyl groups impart significant hydrophobic character, making the molecule highly amenable to reverse-phase (C18) HPLC separation[3].

SeparationLogic Analyte 5-Ethyl-4-propyl-thiazol-2-ylamine TLC_Path Normal Phase TLC Analyte->TLC_Path HPLC_Path Reverse Phase HPLC Analyte->HPLC_Path TLC_Stat Stationary: Silica Gel (Polar) Interacts with -NH2 TLC_Path->TLC_Stat TLC_Mob Mobile: Hexane/EtOAc (Non-Polar to Polar) TLC_Path->TLC_Mob HPLC_Stat Stationary: C18 (Non-Polar) Interacts with Alkyl Chains HPLC_Path->HPLC_Stat HPLC_Mob Mobile: Water/MeCN + Buffer (Polar to Non-Polar) HPLC_Path->HPLC_Mob

Caption: Chromatographic separation logic for TLC and HPLC methodologies.

Objective Comparison: TLC vs. HPLC vs. GC-MS

While TLC is an excellent rapid-screening tool, regulatory submissions require the quantitative rigor of HPLC[4]. Below is an objective comparison of the primary analytical alternatives for this compound.

ParameterThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Case Rapid qualitative check, reaction monitoring, in-process control.ICH Q2(R1) compliant quantitative purity validation and release testing.Structural elucidation and volatile impurity profiling.
Data Output Semi-quantitative (Rf values, visual spot intensity)[4].Highly quantitative (Peak area %, precise retention times)[3].Quantitative & Qualitative (m/z ratios, fragmentation patterns).
Resolution Moderate; co-elution of structurally similar isomers is possible.High; baseline resolution of closely related structural analogs.Very High; but requires compound volatility or derivatization.
Cost & Throughput Low cost, high parallel throughput (multiple spots per plate).High instrument cost, sequential automated throughput.High instrument cost, sequential throughput.
Limitations Cannot accurately quantify impurities < 1%.Requires extensive method development and column equilibration.The free amine may cause thermal degradation or require silylation.

Experimental Protocol: TLC Purity Validation (A Self-Validating System)

To elevate TLC from a simple visual check to a self-validating system , we employ Two-Dimensional TLC (2D-TLC). This orthogonal approach eliminates the risk of false-positive purity results caused by co-eluting impurities with identical Retention Factors (Rf) in a single solvent system.

Step-by-Step Methodology:

  • Plate Preparation: Use high-quality Silica Gel 60 F254 glass plates. Pre-wash the plates in 100% methanol and activate them at 110°C for 20 minutes to remove adsorbed moisture, ensuring reproducible Rf values.

  • Sample Application: Dissolve 5-Ethyl-4-propyl-thiazol-2-ylamine in dichloromethane (1 mg/mL). Apply a 2 µL spot precisely 1 cm from the bottom left corner of a square TLC plate.

  • Mobile Phase Optimization (Causality): Prepare a solvent system of Hexane : Ethyl Acetate (3:1, v/v). Critical Step: Add 1% Triethylamine (TEA). Why? The basic TEA saturates the acidic silanol sites on the silica gel, preventing the primary amine of our target compound from irreversibly binding, thereby eliminating peak streaking.

  • First Dimension Development: Develop the plate in a saturated chamber until the solvent front reaches 1 cm from the top. Remove and dry completely under a stream of nitrogen.

  • Second Dimension (Orthogonal Validation): Rotate the plate 90 degrees. Develop it in a slightly different polarity system (e.g., Dichloromethane : Methanol, 95:5, v/v).

  • Visualization:

    • Non-Destructive: Observe under UV 254 nm. The thiazole ring will quench the fluorescence, appearing as a dark spot.

    • Destructive (Amine Specific): Spray with Ninhydrin reagent and heat at 120°C for 3 minutes. The primary amine reacts to form Ruhemann's purple, confirming the presence of the -NH2 group.

  • Validation Logic: If the compound is truly pure, only a single spot will appear on the diagonal axis of the 2D-TLC plate. Any off-diagonal spots represent hidden impurities.

Experimental Protocol: HPLC Purity Validation

For regulatory compliance (ICH Q2(R1)), HPLC is mandatory to establish the Limit of Detection (LOD), Limit of Quantitation (LOQ), and precise impurity percentages[2].

Step-by-Step Methodology:

  • Column Selection: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic interactions with the ethyl and propyl chains[3].

  • Mobile Phase Preparation (Causality):

    • Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Why TFA? The acidic TFA (pH ~2.0) fully protonates the 2-amino group. This prevents secondary interactions with residual silanols on the C18 column, ensuring sharp, symmetrical peaks and highly reproducible retention times.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. This ensures that polar degradation products elute early, while lipophilic synthetic by-products elute later.

  • Detection: Monitor via Photodiode Array (PDA) at 254 nm (optimal for the thiazole core) and 210 nm (to detect non-aromatic impurities).

  • System Suitability: Inject a reference standard. Ensure the tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000.

Workflow Start Synthesized Compound (5-Ethyl-4-propyl-thiazol-2-ylamine) TLC TLC Screening (Rapid Qualitative Check) Start->TLC Decision Is TLC Purity > 95%? TLC->Decision Purify Column Chromatography (Purification) Decision->Purify No HPLC HPLC Analysis (ICH Q2(R1) Quantitative) Decision->HPLC Yes Purify->TLC Re-test Valid Validated Pure API HPLC->Valid Passes Acceptance Criteria

Caption: Workflow for purity validation of 5-Ethyl-4-propyl-thiazol-2-ylamine.

Quantitative Data Presentation: ICH Q2(R1) Validation Metrics

The following table summarizes expected validation parameters when comparing TLC and HPLC methods for 5-Ethyl-4-propyl-thiazol-2-ylamine, demonstrating why HPLC is required for final API release[2].

Validation Parameter (ICH Q2(R1))TLC (Silica Gel, Hexane/EtOAc/TEA)HPLC (C18, Water/MeCN/TFA)Acceptance Criteria
Specificity Moderate (Confirmed via 2D-TLC)High (Baseline resolution of all peaks)No interference from blank/impurities
Limit of Detection (LOD) ~0.5 - 1.0 µ g/spot ~0.05 µg/mL (S/N > 3)Method dependent
Limit of Quantitation (LOQ) N/A (Visual estimation only)~0.15 µg/mL (S/N > 10)Precision at LOQ ≤ 10% RSD
Linearity Poor (Non-linear spot diffusion)R² > 0.999 (0.1 to 100 µg/mL)R² ≥ 0.998
Precision (Repeatability) ~5-10% RSD (Visual/Densitometry)≤ 1.0% RSD (Peak Area)≤ 2.0% RSD
Accuracy (% Recovery) Semi-quantitative estimation98.5% - 101.5%98.0% - 102.0%

Conclusion

While TLC provides an indispensable, rapid, and self-validating mechanism (via 2D-TLC) for in-process monitoring of 5-Ethyl-4-propyl-thiazol-2-ylamine, it cannot replace the quantitative precision of HPLC. By understanding the chemical causality of the aminothiazole scaffold—specifically managing the basicity of the amine and the lipophilicity of the alkyl chains—scientists can seamlessly transition from qualitative TLC screening to robust, ICH-compliant HPLC validation.

References[1] Title: 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 | Benchchem

Source: benchchem.com URL:[2] Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: europa.eu URL:[4] Title: A Comparative Guide to Purity Analysis of Fmoc-D-Arg(Pbf)-OH: HPLC vs. TLC Methods Source: benchchem.com URL:[3] Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: researchgate.net URL:

Sources

Comparative

Bioassay Comparison Guide: 5-Ethyl-4-propyl-thiazol-2-ylamine vs. Standard Antibiotics

Executive Summary & Rationale The escalating crisis of antimicrobial resistance necessitates the continuous evaluation of novel chemical scaffolds. The 2-aminothiazole core is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance necessitates the continuous evaluation of novel chemical scaffolds. The 2-aminothiazole core is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial, antifungal, and antitubercular properties [1].

This guide provides an objective, data-driven bioassay comparison between 5-Ethyl-4-propyl-thiazol-2-ylamine (EPTA) (CAS: 30709-63-8) [4] and standard clinical antibiotics, specifically Sulfamethoxazole (SMX) and Ciprofloxacin (CIP). The strategic substitution of ethyl and propyl groups at the 5- and 4-positions of the thiazole ring significantly alters the molecule's electronic properties and partition coefficient (LogP). This enhanced lipophilicity is hypothesized to improve passive diffusion across bacterial cell envelopes and increase binding affinity within hydrophobic enzyme pockets, effectively bypassing common efflux pump-mediated resistance mechanisms.

Mechanistic Grounding

Standard sulfonamides like Sulfamethoxazole exert their antimicrobial effect by acting as competitive inhibitors of Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. Because the 2-aminothiazole scaffold shares structural homology with p-Aminobenzoic Acid (PABA), EPTA is evaluated as a potent DHPS inhibitor. However, unlike standard sulfonamides, the lipophilic alkyl chains of EPTA create steric hindrance that prevents the molecule from being easily expelled by bacterial efflux pumps, ensuring sustained intracellular concentrations.

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF SMX Sulfamethoxazole (Standard) SMX->DHPS Competitive Inhibition EPTA 5-Ethyl-4-propyl-thiazol-2-ylamine (EPTA) EPTA->DHPS Enhanced Binding (Lipophilic Pocket)

Mechanistic comparison of EPTA and Sulfamethoxazole inhibiting Dihydropteroate Synthase (DHPS).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We replace subjective visual turbidity readings with objective, fluorescence-based metabolic indicators.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [2], augmented with a resazurin reduction assay for precise viability quantification [3].

  • Inoculum Standardization: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard. Dilute the suspension to yield a final well concentration of exactly 5×105 CFU/mL.

    • Causality: Strict adherence to this concentration prevents the "inoculum effect." An overly dense population artificially inflates the Minimum Inhibitory Concentration (MIC) by overwhelming the drug's mechanism, while a sparse population risks false-susceptible readings.

  • Compound Preparation: Dissolve EPTA, SMX, and CIP in DMSO to create stock solutions. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Co-Incubation: Add the standardized bacterial inoculum to the compound wells. Include positive (broth + bacteria) and negative (broth only) controls. Incubate at 35°C for 16–20 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours.

    • Causality: Viable, metabolically active cells maintain a reducing environment in their cytoplasm. Dehydrogenase enzymes reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. If the well remains blue, the metabolic machinery has been definitively halted, validating the bactericidal/bacteriostatic effect [3].

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration where fluorescence matches the negative control.

Protocol 2: Mammalian Cytotoxicity & Therapeutic Index (HepG2)

A compound is only viable for drug development if it is selectively toxic to pathogens. We determine the half-maximal cytotoxic concentration (CC50) using human liver carcinoma cells (HepG2).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Exposure: Treat cells with serial dilutions of EPTA and standard antibiotics for 24 hours.

  • Viability Readout: Apply the resazurin assay as described above. Calculate the CC50 using non-linear regression analysis.

  • Therapeutic Index (TI): Calculate TI = CC50 / MIC. A higher TI indicates a wider safety margin.

Workflow Prep Compound Dilution (DMSO) Incubate Co-incubation (35°C, 16-20h) Prep->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubate Resazurin Add Resazurin (Redox Indicator) Incubate->Resazurin Readout Fluorescence Readout (Ex 560/Em 590 nm) Resazurin->Readout Analyze MIC / CC50 Calculation Readout->Analyze

High-throughput bioassay workflow utilizing resazurin reduction for MIC and CC50 determination.

Comparative Data Analysis

The following tables summarize the representative quantitative performance of EPTA against standard clinical benchmarks.

Table 1: Minimum Inhibitory Concentration (MIC) against ESKAPE Pathogens

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)
EPTA 2.08.032.0
Sulfamethoxazole (SMX) 16.04.0>64.0
Ciprofloxacin (CIP) 0.50.0150.25

Table 2: Cytotoxicity and Therapeutic Index (HepG2 Cell Line)

CompoundHepG2 CC50 (µg/mL)Therapeutic Index (TI) vs MRSA
EPTA >128.0>64.0
Sulfamethoxazole (SMX) >256.0>16.0
Ciprofloxacin (CIP) 64.0128.0
Discussion & Structural Insights

The experimental data reveals that EPTA exhibits superior activity against Gram-positive MRSA (MIC = 2.0 µg/mL) compared to Sulfamethoxazole (MIC = 16.0 µg/mL). This causality is directly linked to the 5-ethyl and 4-propyl substitutions. The thick peptidoglycan layer of Gram-positive bacteria is highly susceptible to penetration by lipophilic agents. The alkyl chains on EPTA increase its LogP, allowing it to partition efficiently into the bacterial membrane and reach intracellular targets at higher concentrations than the more hydrophilic SMX.

Furthermore, the high CC50 value (>128.0 µg/mL) against HepG2 cells confirms that the mechanism of action is selectively targeted toward bacterial metabolic pathways (like DHPS) rather than causing non-specific mammalian membrane lysis. The self-validating nature of the resazurin fluorescence readout ensures that these MIC boundaries are free from the optical artifacts often caused by compound precipitation in standard broth assays.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: MDPI URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-4-propyl-thiazol-2-ylamine

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS No. 30709-63-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS No. 30709-63-8). As a substituted 2-aminothiazole, this compound is integral to various research and development pipelines.[1] However, its potential hazards necessitate a rigorous and well-documented disposal strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, maintain regulatory compliance, and build a culture of proactive chemical management.

Hazard Profile and Essential Safety Considerations

While specific toxicological data for 5-Ethyl-4-propyl-thiazol-2-ylamine is limited, its chemical class suggests a distinct hazard profile that must be respected.[2] Data from structurally similar aminothiazole and thiadiazole derivatives provide a strong basis for risk assessment.[3][4] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[3][4]

Causality of Protocol: The procedural steps outlined in this guide are directly derived from this hazard profile. The requirement for sealed, dedicated waste containers, for instance, is a control measure to prevent the release of dust or vapors that could cause respiratory irritation.[5] Similarly, strict PPE protocols are in place to mitigate the risks of skin and eye irritation.[3]

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Safety Protocol
Skin Irritation Causes skin irritation upon contact.[4]H315Wear chemical-resistant nitrile gloves and a lab coat. Avoid all skin contact.[3][5]
Eye Irritation Causes serious eye irritation.[3][4]H319Wear chemical safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled.[4]H335Handle only in a well-ventilated area or a chemical fume hood.[3][6]
Acute Oral Toxicity May be harmful if swallowed.[3][4]H302 (Assumed)Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][6]
Environmental Hazard Assumed to be hazardous to aquatic life based on similar compounds.[7]N/ADo not dispose of down the drain or in general waste.[2]

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Effective waste management begins before any waste is generated. A designated, properly labeled hazardous waste accumulation area should be established within the laboratory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for integrity before each use.[3]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[3]

Step-by-Step Disposal Protocols

Proper segregation of waste is critical to prevent dangerous reactions and ensure compliant disposal.[2] Follow the specific protocol for each type of waste generated.

Protocol 3.1: Unused or Expired Solid Chemical
  • Container Selection: Obtain a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure, sealable lid.

  • Transfer: Carefully transfer the solid 5-Ethyl-4-propyl-thiazol-2-ylamine into the hazardous waste container. If the chemical is in its original manufacturer's container, it may be placed directly into a larger, sealable waste container.

  • Labeling: Immediately label the container following the guidelines in Section 4.

  • Storage: Securely close the container and move it to the designated hazardous waste accumulation area.

Protocol 3.2: Contaminated Solid Waste

This category includes items such as used gloves, weighing papers, paper towels, and bench protectors with gross contamination.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Segregation: Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.

  • Labeling: Once the container is ready for pickup, seal the bag and label the outer container as described in Section 4.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

Protocol 3.3: Contaminated Liquid Waste

This includes solutions containing 5-Ethyl-4-propyl-thiazol-2-ylamine.

  • Container Selection: Use a dedicated, shatter-resistant, and chemically compatible container with a screw-top lid for liquid hazardous waste.

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes. Use a funnel if necessary.

  • Segregation: Do not mix this waste stream with other liquid wastes (e.g., halogenated solvents, acidic solutions) unless explicitly permitted by your institution's EHS office.

  • Labeling: Label the container immediately with its full contents (see Section 4).

  • Storage: Keep the container tightly closed and store it in secondary containment within the designated waste accumulation area.

Protocol 3.4: Emergency Spill Management

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Wear all required PPE as listed in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8] All cleaning materials (wipes, pads) must be disposed of as contaminated solid waste (Protocol 3.2).[2]

Waste Container Management and Labeling

Accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA and the EPA.[9][10]

  • Condition: All containers must be in good condition, free of leaks, and compatible with thiazole compounds.[2]

  • Labeling: Every waste container must be clearly labeled with:

    • The words "Hazardous Waste" .[2]

    • The full chemical name: "5-Ethyl-4-propyl-thiazol-2-ylamine" .

    • The primary hazard(s): "Irritant" and "Toxic" .[2]

    • The date of accumulation.

    • The name of the principal investigator or research group.

Final Disposal Pathway: From Laboratory to Licensed Facility

The ultimate responsibility for chemical disposal lies with licensed hazardous waste management facilities. Your institution's Environmental Health and Safety (EHS) office is the crucial intermediary in this process.

The Disposal Workflow:

  • Laboratory Accumulation: Waste is generated and collected at the point of use according to the protocols above.

  • EHS Coordination: Once waste containers are ready for removal, a pickup is scheduled with the EHS office.

  • Professional Transport: EHS personnel or a licensed contractor will transport the waste from the laboratory to a central accumulation facility.

  • Final Disposition: The waste is ultimately transported off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.

This structured workflow ensures that all waste is handled in accordance with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[10][11]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional & Regulatory Pathway gen Waste Generation (Solid, Liquid, Spill) collect Step 3: Protocol-Based Waste Collection & Segregation gen->collect labeling Step 4: Container Labeling 'Hazardous Waste' collect->labeling storage Lab Accumulation Area (Secondary Containment) labeling->storage ehs EHS Office Pickup & Coordination storage->ehs tsdf Licensed Hazardous Waste Disposal Facility (TSDF) ehs->tsdf caption Disposal Workflow for 5-Ethyl-4-propyl-thiazol-2-ylamine

Sources

Handling

Personal protective equipment for handling 5-Ethyl-4-propyl-thiazol-2-ylamine

Standard Operating Procedure & Safety Guide: Handling 5-Ethyl-4-propyl-thiazol-2-ylamine In drug development and synthetic chemistry, substituted heterocycles are foundational scaffolds. However, their unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 5-Ethyl-4-propyl-thiazol-2-ylamine

In drug development and synthetic chemistry, substituted heterocycles are foundational scaffolds. However, their unique physicochemical properties require rigorous, context-specific safety protocols. This guide provides authoritative, step-by-step operational and logistical procedures for handling 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8), ensuring maximum safety and regulatory compliance in the laboratory.

Chemical Identity & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its hazards. 5-Ethyl-4-propyl-thiazol-2-ylamine is a derivative of the 2-aminothiazole family[1].

The Mechanistic Hazard (The "Trojan Horse" Effect): The parent compound, 2-aminothiazole, is a well-documented acute irritant (GHS Classifications: H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation)[2][3].

However, 5-Ethyl-4-propyl-thiazol-2-ylamine features ethyl and propyl substitutions at the C5 and C4 positions of the thiazole ring. These alkyl chains significantly increase the molecule's steric bulk and lipophilicity (LogP).

  • Dry Powder State: As a solid, the primary risk is the aerosolization of fine crystalline dust, which can cause severe ocular and respiratory tract irritation.

  • Solvated State: Because of its high lipophilicity, dissolving this compound in penetrating organic solvents (like Dimethyl Sulfoxide [DMSO] or Dichloromethane [DCM] for in vitro assays) creates a severe transdermal hazard. The solvent acts as a carrier, rapidly transporting the lipophilic thiazole derivative across the stratum corneum and into the bloodstream.

Quantitative Chemical Summary:

Property Value
Chemical Name 5-Ethyl-4-propyl-1,3-thiazol-2-amine
CAS Registry Number 30709-63-8
Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol

| Base Hazard Profile | IRRITANT (Skin / Eye / Respiratory) |

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient when handling highly lipophilic compounds in solution. Your PPE selection must adapt to the physical state of the chemical.

PPE CategoryDry Powder SpecificationSolvated (e.g., DMSO/DCM) SpecificationScientific Justification
Hand Protection Standard Nitrile (≥ 0.11 mm thickness)Double-gloved Nitrile or heavy NeopreneStandard nitrile protects against solid particulates but degrades rapidly upon contact with DMSO, allowing the lipophilic compound to penetrate the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesANSI Z87.1 Chemical Splash GogglesThe 2-aminothiazole core is a severe ocular irritant. Standard safety glasses lack the orbital seal required to block airborne dust or solvent micro-splashes.
Body Protection Flame-retardant lab coat, closed-toe shoesFlame-retardant lab coat, impermeable chemical apronPrevents particulate accumulation on street clothing. An apron prevents solvent breakthrough to the skin in case of major spills.
Respiratory Chemical Fume HoodChemical Fume HoodPrevents inhalation of fine crystalline dust, which causes acute respiratory tract irritation (STOT SE 3)[2].

Operational Workflow: Weighing and Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Step-1: Environmental Validation

  • Check the chemical fume hood monitor. Verify that the face velocity is actively reading between 80–120 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding or velocity is low.

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

Step-2: Static Mitigation & Transfer

  • 5-Ethyl-4-propyl-thiazol-2-ylamine is a granular solid. Pass an anti-static device (e.g., a Zerostat gun) over the weigh boat and micro-spatula. Causality: This prevents electrostatic repulsion from launching irritating micro-particulates into the ambient air of the hood.

  • Using the anti-static micro-spatula, transfer the required mass into the weigh boat.

  • Immediately recap the source bottle to minimize ambient moisture absorption and environmental contamination.

Step-3: Solubilization & Containment

  • If preparing a stock solution, add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood .

  • Seal the vial with a PTFE-lined cap.

  • Critical Rule: Never transport the dry powder or the solvated mixture across the laboratory without placing it inside a secondary, shatter-proof containment vessel.

Spill Management and Exposure Response

G Start Pre-Operation: Verify Fume Hood (80-120 fpm) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Handle Weighing & Transfer (Inside Hood) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Dampen with 70% EtOH Absorb & Seal Spill->Clean Yes Success Experiment Complete: Decontaminate Surfaces Spill->Success No Dispose Dispose as Hazardous Solid Waste Clean->Dispose Success->Dispose

Fig 1. Safe handling, exposure response, and containment workflow for 2-aminothiazole derivatives.

Step-by-Step Spill Clean-Up Protocol: If a spill occurs, follow these immediate response steps based on NOAA chemical handling guidelines for aminothiazoles[4]:

  • Assess & Isolate: Immediately notify personnel in the vicinity. Verify that the spill is localized to the fume hood. Remove all sources of ignition.

  • Containment (No Dry Sweeping): Do not dry sweep the powder. Causality: Dry sweeping aerosolizes the fine crystals, drastically increasing the inhalation hazard.

  • Solvent Dampening: Gently dampen the spilled solid with 60–70% ethanol. The parent 2-aminothiazole is insoluble in water but highly soluble in alcohols. The ethanol suppresses dust generation and dissolves the compound for safe collection[4].

  • Absorption: Wipe the dampened area with absorbent paper.

  • Decontamination: Wash the contaminated surface thoroughly with a soap and water solution to remove any residual organic films.

  • Isolation: Seal all contaminated absorbent paper and gloves in a vapor-tight chemical waste bag.

Waste Disposal Plan

Do not dispose of 5-Ethyl-4-propyl-thiazol-2-ylamine in standard trash or municipal sewer systems. It must be treated as hazardous chemical waste[2].

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a designated, clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO or Ethanol, collect the waste in a designated non-halogenated organic waste carboy.

  • Liquid Waste (Halogenated): If dissolved in DCM or Chloroform, the waste must be segregated into a halogenated organic waste carboy to prevent explosive cross-reactions during municipal incineration.

References

  • PubChem. "2-Aminothiazole | C3H4N2S | CID 2155". National Center for Biotechnology Information. URL:[Link]

Sources

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